1,6-Bis(mesyloxy)hexane
Description
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Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-methylsulfonyloxyhexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJEWBBWCYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195197 | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4239-24-1 | |
| Record name | 1,6-Hexanediol, 1,6-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4239-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Mechanism of Action: 1,6-Bis(mesyloxy)hexane in DNA Crosslinking
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
1,6-Bis(mesyloxy)hexane, the active metabolite of the chemotherapeutic agent Busulfan, is a potent bifunctional alkylating agent used primarily in the treatment of chronic myeloid leukemia and for myeloablative conditioning before hematopoietic stem cell transplantation.[1][2] Its cytotoxic effects are exerted through the formation of covalent crosslinks with DNA, which physically impede critical cellular processes like DNA replication and transcription.[3][4] This guide provides a detailed examination of the molecular mechanism of this compound, outlining its chemical reactivity, the formation of DNA adducts, the subsequent cellular responses, and key experimental protocols used for its study.
Core Mechanism of DNA Crosslinking
The cytotoxic activity of this compound is rooted in its chemical structure, which features two reactive methanesulfonate (B1217627) (mesyloxy) groups at either end of a four-carbon butane (B89635) chain.[2] These mesyloxy groups are excellent leaving groups, making the terminal carbons of the hexane (B92381) chain highly electrophilic and susceptible to nucleophilic attack.
Chemical Reactivity and Mono-adduct Formation
The process begins with a nucleophilic substitution (SN2) reaction. The N7 position of guanine (B1146940) residues in DNA, being electron-rich, acts as the primary nucleophile, attacking one of the terminal carbons of the this compound molecule.[1] This initial reaction displaces one mesyloxy group and forms a stable mono-adduct, covalently linking the drug to a single guanine base.
Formation of DNA Crosslinks
Following the formation of the mono-adduct, the second mesyloxy group at the other end of the molecule remains active and available for a second SN2 reaction. This allows the agent to form a covalent bond with a second nucleophilic site on the DNA. The most significant lesions are:
-
Interstrand Crosslinks (ICLs): The second reaction occurs with a guanine on the opposite DNA strand. This creates a covalent bridge between the two strands of the DNA double helix, which is particularly cytotoxic as it prevents the strand separation required for replication and transcription.[1][5]
-
Intrastrand Crosslinks: The second reaction can also occur with another guanine on the same DNA strand, linking two bases within the same strand.[1][5]
These crosslinks introduce significant structural distortions in the DNA helix, triggering a cascade of cellular responses.[4]
Caption: Chemical mechanism of DNA crosslinking by this compound.
Biological Consequences and Cellular Response
The formation of DNA crosslinks, particularly ICLs, presents a formidable challenge to the cell. The inability to separate the DNA strands physically obstructs the molecular machinery responsible for replication and transcription, leading to replication fork stalling and transcription arrest.[3][4]
If the damage is not repaired, these disruptions can lead to the accumulation of double-strand breaks and other lethal DNA lesions.[1] This extensive genomic damage triggers a coordinated cellular program known as the DNA Damage Response (DDR).
Key events in the DDR pathway include:
-
Damage Recognition: Sensor proteins recognize the stalled replication forks and distorted DNA structure.
-
Signal Transduction: Kinases such as ATM and ATR are activated, which in turn phosphorylate a host of downstream targets to orchestrate the cellular response.
-
Cell Cycle Arrest: The p53 tumor suppressor protein is often stabilized and activated, leading to the transcription of cell cycle inhibitors like p21.[1] This provides the cell with time to attempt DNA repair.
-
DNA Repair: The cell employs complex repair pathways, including Nucleotide Excision Repair (NER) and Homologous Recombination (HR), in an attempt to remove the crosslinks.[4]
-
Apoptosis: If the DNA damage is too severe to be repaired, the DDR signaling network will activate the intrinsic apoptotic pathway.[1] This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death, which is the ultimate basis of the drug's anticancer effect.[1]
Caption: Cellular response pathway to this compound-induced DNA damage.
Quantitative Data Presentation
The efficacy of this compound (Busulfan) varies across different cell types and is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~10-20 | Varies by study |
| HL-60 | Acute Promyelocytic Leukemia | ~20-50 | Varies by study |
| A549 | Lung Carcinoma | >100 (often resistant) | Varies by study |
| MCF-7 | Breast Adenocarcinoma | >100 (often resistant) | Varies by study |
Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and assay method, and should be considered representative.
| Parameter | Description |
| Primary DNA Target | N7 position of Guanine[1] |
| Primary Lesion | Interstrand Crosslink (ICL) |
| Sequence Preference | Reports suggest a preference for 5'-GNC-3' sequences. |
| Repair Pathways | Nucleotide Excision Repair (NER), Homologous Recombination (HR)[4] |
Key Experimental Protocols
Detection of Interstrand Crosslinks by Modified Comet Assay
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including ICLs, in individual cells.[6] The protocol involves measuring the extent of DNA migration in an electric field, where undamaged DNA remains in the nucleus (the "comet head") while fragmented DNA migrates out (the "comet tail"). ICLs reduce the migration of DNA fragments induced by a secondary damaging agent (like radiation), resulting in a smaller comet tail.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration. Include a negative control (vehicle only).
-
Cell Harvesting & Embedding: Harvest cells via trypsinization, wash with PBS, and resuspend at a concentration of 1x10^5 cells/mL in ice-cold PBS. Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer (containing detergents like Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiation: Wash the slides and irradiate them on ice with a calibrated dose of X-rays or gamma rays (e.g., 5-15 Gy) to induce random DNA strand breaks. Non-crosslinked DNA will now be fragmented.
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with cold, fresh alkaline buffer (pH > 13) to denature the DNA. Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the tail moment (a product of tail length and the fraction of DNA in the tail). A decrease in the tail moment in drug-treated, irradiated cells compared to control irradiated cells indicates the presence of ICLs.
Caption: Experimental workflow for the modified Comet Assay to detect DNA interstrand crosslinks.
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DNA Crosslinking: Mechanisms & role in genomic research [baseclick.eu]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
1,6-Bis(mesyloxy)hexane: A Technical Deep Dive into its Application as a Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety. While various cleavable linkers relying on enzymatic, pH, or reductive triggers have been extensively studied, alternative chemistries continue to be explored to broaden the therapeutic window. 1,6-Bis(mesyloxy)hexane has emerged as a commercially available linker designated as "cleavable" for ADC development.[1][2][3] However, the specific mechanism of its targeted intracellular cleavage is not extensively documented in peer-reviewed literature.
This technical guide provides an in-depth analysis of this compound as a potential cleavable ADC linker. In the absence of direct literature evidence for a specific biological cleavage mechanism, this document proposes a scientifically plausible hypothesis based on the known chemistry of sulfonate esters and the intracellular environment. The information presented herein is intended to serve as a foundational resource for researchers exploring the use of such linkers in novel ADC constructs.
Core Concept: A Hypothetical Cleavage Mechanism
This compound is a bifunctional alkylating agent. Its structure consists of a hexane (B92381) backbone with a methanesulfonyl (mesyl) group at each end. Mesylates are excellent leaving groups in nucleophilic substitution reactions.[4][5] While compounds like busulfan (B1668071) (1,4-butanediyl dimethanesulfonate) are known to undergo hydrolysis, this is a non-specific process.[6][7][8][9] For an ADC linker, a more targeted cleavage mechanism is desirable.
It is hypothesized that the cleavage of a this compound linker within a cancer cell is mediated by intracellular nucleophiles, most notably glutathione (B108866) (GSH). The concentration of GSH is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), and can be even more elevated in certain tumor types. This differential provides a basis for selective cleavage.
The proposed mechanism is a nucleophilic substitution (SN2) reaction where the thiol group of glutathione attacks one of the carbon atoms attached to a mesyloxy group, displacing it and breaking the linker. A second, intramolecular or intermolecular, nucleophilic attack could then cleave the other end of the linker from the payload.
Visualizing the Process: Diagrams and Workflows
ADC Structure and Proposed Cleavage
The following diagram illustrates the structure of a hypothetical ADC employing a this compound linker and the proposed glutathione-mediated cleavage mechanism.
Caption: Hypothetical structure of an ADC with a this compound linker and its cleavage by glutathione.
Experimental Workflow for ADC Development
The development and evaluation of an ADC with a novel linker like this compound follows a structured workflow.
Caption: A generalized experimental workflow for the development and evaluation of an ADC.
Quantitative Data Summary
As of the latest literature review, specific quantitative data for ADCs utilizing this compound as the sole cleavable linker is not publicly available. The following tables are provided as templates for the types of data that should be generated during the evaluation of such an ADC.
Table 1: In Vitro Stability and Cleavage Kinetics
| ADC Construct | Plasma Stability (t1/2, hours) | GSH Concentration for 50% Cleavage (mM) | Cleavage Rate Constant (k, min-1) |
| anti-HER2-Hexa-MMAE | Data to be determined | Data to be determined | Data to be determined |
| Isotype Control-Hexa-MMAE | Data to be determined | Data to be determined | Data to be determined |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Expression | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2+++ | anti-HER2-Hexa-MMAE | Data to be determined |
| MDA-MB-468 | HER2- | anti-HER2-Hexa-MMAE | Data to be determined |
| SK-BR-3 | HER2+++ | Isotype Control-Hexa-MMAE | Data to be determined |
Table 3: In Vivo Efficacy (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | - | 0 | 0/10 |
| anti-HER2-Hexa-MMAE | 1 | Data to be determined | Data to be determined |
| anti-HER2-Hexa-MMAE | 3 | Data to be determined | Data to be determined |
| Isotype Control-Hexa-MMAE | 3 | Data to be determined | Data to be determined |
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific antibody, payload, and the this compound linker.
Protocol 1: Synthesis of Linker-Payload Conjugate
-
Objective: To synthesize a drug-linker construct ready for conjugation to an antibody.
-
Materials:
-
This compound
-
Payload with a suitable nucleophilic handle (e.g., amine or thiol)
-
Aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., DIEA)
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the payload in the aprotic solvent.
-
Add a molar excess of this compound and the base.
-
Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the mono-substituted linker-payload conjugate by preparative HPLC.
-
Characterize the product by mass spectrometry and NMR.
-
Protocol 2: Antibody-Drug Conjugation
-
Objective: To conjugate the linker-payload to the monoclonal antibody.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Linker-payload construct
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., size exclusion chromatography)
-
-
Procedure (for cysteine conjugation):
-
Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP.
-
Dissolve the linker-payload in the co-solvent.
-
Add the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction mixture at a controlled temperature.
-
Purify the resulting ADC using size exclusion chromatography to remove unconjugated linker-payload and aggregates.
-
Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Protocol 3: In Vitro Cleavage Assay
-
Objective: To assess the cleavability of the linker in the presence of glutathione.
-
Materials:
-
Purified ADC
-
Glutathione (GSH) solutions of varying concentrations
-
Reaction buffer (e.g., PBS, pH 7.4)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC with different concentrations of GSH in the reaction buffer at 37°C.
-
Take aliquots at various time points.
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the rate of cleavage and the GSH concentration required for 50% cleavage.
-
Conclusion and Future Directions
This compound presents an intriguing, albeit under-documented, option for ADC linker technology. The proposed glutathione-mediated cleavage mechanism offers a plausible route for targeted drug release. However, extensive experimental validation is required to confirm this hypothesis and to characterize the performance of ADCs employing this linker. Future research should focus on:
-
Definitive experimental verification of the cleavage mechanism.
-
Optimization of the linker structure to modulate stability and cleavage kinetics.
-
Comprehensive in vitro and in vivo evaluation of ADCs with this linker to establish their therapeutic index.
This technical guide serves as a starting point for researchers interested in exploring the potential of bifunctional sulfonate ester linkers in the next generation of antibody-drug conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. periodicchemistry.com [periodicchemistry.com]
- 6. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation of busulfan in aqueous solution. (1986) | Moustapha Hassan | 39 Citations [scispace.com]
- 8. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 1,6-Bis(mesyloxy)hexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis and comprehensive characterization of 1,6-bis(mesyloxy)hexane, a key bifunctional linking agent. This compound is of significant interest to the fields of medicinal chemistry and drug development, primarily for its role as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs). This document provides a detailed experimental protocol for its synthesis from commercially available starting materials. Furthermore, it compiles and presents the essential characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to ensure product identity and purity. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Introduction
This compound is a linear aliphatic compound containing two mesylate (methanesulfonate) functional groups at the terminal positions of a hexane (B92381) chain. These mesylate groups are excellent leaving groups, making the compound a versatile reagent for nucleophilic substitution reactions. In the realm of drug development, this compound serves as a valuable, cleavable linker for the conjugation of cytotoxic payloads to monoclonal antibodies, forming ADCs.[1][2][3][4] The lability of the mesylate groups allows for the controlled release of the drug at the target site. Accurate synthesis and thorough characterization are paramount to ensure the quality and efficacy of the final bioconjugate.
Synthesis of this compound
The synthesis of this compound is readily achieved through the reaction of 1,6-hexanediol (B165255) with methanesulfonyl chloride in the presence of a suitable base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) is commonly employed as the solvent for this reaction.
Experimental Protocol
Materials:
-
1,6-Hexanediol
-
Methanesulfonyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a stirred solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 to 2.5 equivalents).
-
Slowly add methanesulfonyl chloride (2.2 to 2.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
Characterization Data
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected physical and spectral data.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 4239-24-1 |
| Molecular Formula | C₈H₁₈O₆S₂ |
| Molecular Weight | 274.35 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Storage Temperature | -20°C |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.22 | t | 4H | -O-CH₂- | |
| ~3.00 | s | 6H | -SO₂-CH₃ | |
| ~1.78 | p | 4H | -O-CH₂-CH₂- | |
| ~1.45 | p | 4H | -O-CH₂-CH₂-CH₂- |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| ~69.5 | -O-CH₂- | |
| ~37.4 | -SO₂-CH₃ | |
| ~28.8 | -O-CH₂-CH₂- | |
| ~25.2 | -O-CH₂-CH₂-CH₂- |
3.2.2. Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) |
| S=O stretch | ~1350 (asymmetric), ~1175 (symmetric) |
| C-O stretch | ~1000-960 |
| C-H stretch (alkane) | ~2940, ~2860 |
3.2.3. Mass Spectrometry (MS)
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M+Na]⁺ | 297.0437 | ~297 | Sodium adduct |
| [M+H]⁺ | 275.0618 | ~275 | Protonated molecule (less common) |
| Fragmentation pattern will show losses of mesyl groups and parts of the hexane chain. |
Visualization of Workflow and Relationships
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Role in Antibody-Drug Conjugate (ADC) Synthesis
This diagram illustrates the conceptual role of this compound as a linker in the formation of an ADC.
Caption: Conceptual role of this compound in ADC formation.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers in ensuring the successful and verifiable production of this important chemical linker. The provided visualizations aim to clarify the synthesis workflow and the compound's application in the context of ADC development, thereby supporting its effective use in pharmaceutical research and development.
References
1,6-Bis(mesyloxy)hexane: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 1,6-Bis(mesyloxy)hexane (CAS No. 4239-24-1), a bifunctional alkylating agent and a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). Understanding these properties is critical for its effective use in research and drug development, ensuring proper handling, storage, and application in various experimental settings.
Core Properties of this compound
| Property | Value |
| Chemical Name | 1,6-Hexanediol dimethanesulfonate |
| Synonyms | 1,6-Bis(methylsulfonyloxy)hexane |
| CAS Number | 4239-24-1 |
| Molecular Formula | C₈H₁₈O₆S₂ |
| Molecular Weight | 274.35 g/mol |
| Physical Form | White to off-white solid |
| Melting Point | 54-55 °C |
Solubility Data
The solubility of this compound has been qualitatively and quantitatively described in various solvents. The data is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Quantitative data from supplier. |
| Chloroform | Slightly Soluble | Not Specified | Qualitative description. |
| Methanol | Slightly Soluble | Not Specified | Qualitative description. |
Stability Profile
Methanesulfonate (B1217627) esters are known to be susceptible to nucleophilic attack, which can lead to hydrolysis of the ester linkage. This reactivity is the basis for its function as an alkylating agent and a cleavable linker in ADCs. The stability of such compounds is generally influenced by:
-
pH: Hydrolysis is typically faster at higher pH due to the increased concentration of the hydroxide (B78521) nucleophile.
-
Temperature: Increased temperature generally accelerates the rate of hydrolysis.
-
Steric Hindrance: The linear hexane (B92381) chain in this compound offers minimal steric hindrance to nucleophilic attack compared to more sterically crowded sulfonate esters.
For reference, studies on the closely related compound busulfan (B1668071) have shown that it undergoes hydrolysis in aqueous media. The stability of busulfan solutions is temperature-dependent, with greater stability observed at lower temperatures (e.g., 2-8 °C). Precipitation can also occur from aqueous solutions, affecting the concentration of the active compound. Given the structural similarity, it is reasonable to expect that this compound will exhibit similar stability characteristics.
Storage Recommendations: Based on supplier information, this compound should be stored at temperatures ranging from room temperature to -20°C, depending on the desired shelf life. For long-term storage, -20°C is recommended to minimize degradation.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of a compound like this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be visually apparent.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
To ensure complete removal of undissolved solid, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the resulting supernatant through a chemically inert, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).
-
-
Quantification of Solute:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration in the filtrate, taking into account the dilution factor.
-
Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature and for the specific solvent used.
-
Protocol for Assessing Chemical Stability (Hydrolysis Study)
This protocol outlines a method to determine the rate of hydrolysis of this compound under various pH and temperature conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a known concentration.
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to cover acidic, neutral, and basic conditions.
-
Initiate the stability study by diluting a small volume of the stock solution into each of the pre-warmed buffer solutions to a final target concentration. The final concentration of the organic solvent should be low (typically <1%) to minimize its effect on the reaction.
-
-
Incubation and Sampling:
-
Incubate the test solutions in sealed, inert containers at a constant temperature (e.g., 25 °C, 37 °C, or an elevated temperature to accelerate degradation).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Immediately quench the degradation reaction in the aliquot by diluting it with a cold mobile phase or a suitable solvent to prevent further reaction before analysis.
-
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound (this compound) from its potential degradation products.
-
Analyze the samples collected at each time point to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the order of the degradation reaction (e.g., first-order or pseudo-first-order). For a first-order reaction, a plot of the natural logarithm of the concentration versus time will be linear.
-
Calculate the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t₁/₂) of the compound under each condition using the formula: t₁/₂ = 0.693 / k.
-
A pH-rate profile can be generated by plotting the logarithm of the rate constant against pH.
-
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Workflow for Assessing Chemical Stability.
शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका: एक गहन तकनीकी मार्गदर्शिका
लक्षित दर्शक: शोधकर्ता, वैज्ञानिक और दवा विकास पेशेवर
सारांश
1,6-बिस(मेसॉक्सी)हेक्सेन, बसल्फान का एक एनालॉग, एक द्विक्रियाशील अल्काइलेटिंग एजेंट है जो प्रीक्लिनिकल दवा खोज और विकास में, विशेष रूप से एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) के क्षेत्र में एक महत्वपूर्ण घटक के रूप में उभरा है। इसकी अनूठी रासायनिक संरचना इसे एक क्लीवेबल लिंकर के रूप में काम करने की अनुमति देती है, जो एक मोनोक्लोनल एंटीबॉडी को एक साइटोटॉक्सिक पेलोड से जोड़ता है। यह मार्गदर्शिका शुरुआती जांच में 1,6-बिस(मेसॉक्सी)हेक्सेन की भूमिका, इसकी क्रिया के तंत्र, प्रयोगात्मक प्रोटोकॉल और दवा विकास में इसके संभावित अनुप्रयोगों का एक व्यापक अवलोकन प्रदान करती है।
परिचय
1,6-बिस(मेसॉक्सी)हेक्सेन एक एलिफैटिक डाइमेसिलेट है जो अपनी संरचना को बसल्फान के साथ साझा करता है, जो एक प्रसिद्ध डीएनए अल्काइलेटिंग एजेंट है जिसका उपयोग कीमोथेरेपी में किया जाता है।[1][2] दो मेसिलेट छोड़ने वाले समूहों की उपस्थिति इसे न्यूक्लियोफिलिक प्रतिस्थापन प्रतिक्रियाओं के लिए अतिसंवेदनशील बनाती है, जिससे यह जैविक मैक्रोमोलेक्यूल्स, विशेष रूप से डीएनए के साथ सहसंयोजक बंधन बनाने में सक्षम हो जाता है।[1][3] दवा विकास में, इसका उपयोग मुख्य रूप से एक होमोबाइफंक्शनल लिंकर के रूप में किया जाता है ताकि लक्षित कैंसर थेरेपी के लिए एडीसी का संश्लेषण किया जा सके।[4][5]
क्रिया का तंत्र: डीएनए अल्काइलेशन
1,6-बिस(मेसॉक्सी)हेक्सेन की साइटोटॉक्सिक क्षमता का आधार डीएनए को अल्काइलेट करने की इसकी क्षमता में निहित है, एक तंत्र जो बसल्फान के समान है।[1][6]
-
न्यूक्लियोफिलिक अटैक: अणु के दोनों सिरों पर मौजूद मेसाइल समूह अच्छे छोड़ने वाले समूह हैं। वे डीएनए पर न्यूक्लियोफिलिक साइटों, मुख्य रूप से ग्वानिन बेस पर एन 7 स्थिति द्वारा न्यूक्लियोफिलिक हमले से गुजरते हैं।[1]
-
डीएनए क्रॉस-लिंकिंग: एक द्विक्रियाशील एजेंट के रूप में, 1,6-बिस(मेसॉक्सी)हेक्सेन डीएनए के भीतर इंट्रास्ट्रैंड और इंटरस्ट्रैंड क्रॉस-लिंक दोनों बना सकता है।[3] ये क्रॉस-लिंक डीएनए प्रतिकृति और प्रतिलेखन को रोकते हैं, जिससे डीएनए क्षति की मरम्मत मशीनरी सक्रिय हो जाती है।[1]
-
कोशिका मृत्यु का प्रेरण: यदि डीएनए क्षति व्यापक है और मरम्मत नहीं की जा सकती है, तो यह कोशिका चक्र गिरफ्तारी और अंततः एपोप्टोसिस (क्रमादेशित कोशिका मृत्यु) की ओर जाता है।[1]
नीचे दिया गया ग्राफ़विज़ आरेख 1,6-बिस(मेसॉक्सी)हेक्सेन द्वारा मध्यस्थता वाले डीएनए अल्काइलेशन के लिए प्रस्तावित सिग्नलिंग मार्ग को दर्शाता है।
कैप्शन: 1,6-बिस(मेसॉक्सी)हेक्सेन-प्रेरित डीएनए अल्काइलेशन और एपोप्टोसिस मार्ग।
एंटीबॉडी-ड्रग कॉन्जुगेट्स (एडीसी) में अनुप्रयोग
1,6-बिस(मेसॉक्सी)हेक्सेन का प्राथमिक अनुप्रयोग एडीसी के संश्लेषण में एक क्लीवेबल लिंकर के रूप में है।[4][5] एडीसी लक्षित चिकित्सीय हैं जो एक मोनोक्लोनल एंटीबॉडी की विशिष्टता को एक साइटोटॉक्सिक दवा की शक्ति के साथ जोड़ते हैं।[7]
लिंकर स्थिरता और क्लीवेज:
एक प्रभावी एडीसी लिंकर को रक्तप्रवाह में स्थिर होना चाहिए ताकि पेलोड की समय से पहले रिहाई को रोका जा सके, जिससे ऑफ-टारगेट विषाक्तता हो सकती है।[8] 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे अल्काइलेटिंग लिंकरों को लक्षित कोशिका के भीतर रासायनिक या एंजाइमेटिक स्थितियों से साफ करने के लिए डिज़ाइन किया जा सकता है, जिससे साइटोटॉक्सिक पेलोड की स्थानीयकृत रिहाई सुनिश्चित होती है।[9]
ऑफ-टारगेट विषाक्तता:
जबकि एडीसी का लक्ष्य कैंसर कोशिकाओं को चुनिंदा रूप से लक्षित करना है, ऑफ-टारगेट विषाक्तता एक चिंता का विषय बनी हुई है।[10][11] यह समय से पहले लिंकर क्लीवेज या स्वस्थ ऊतकों में लक्षित प्रतिजन की कम-स्तरीय अभिव्यक्ति के कारण हो सकता है। 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे लिंकरों का डिज़ाइन और स्थिरता ऑफ-टारगेट प्रभावों को कम करने में महत्वपूर्ण भूमिका निभाती है।[11]
मात्रात्मक डेटा का सारांश
चूंकि 1,6-बिस(मेसॉक्सी)हेक्सेन पर एक स्टैंडअलोन एजेंट के रूप में सीमित सार्वजनिक रूप से उपलब्ध प्रीक्लिनिकल डेटा है, इसलिए यह तालिका इसके संरचनात्मक एनालॉग, बसल्फान के लिए प्रतिनिधि डेटा प्रस्तुत करती है, जो इसकी संभावित गतिविधि का अनुमान प्रदान करती है।
| पैरामीटर | मान | कोशिका रेखा/मॉडल | संदर्भ |
| बसल्फान | |||
| IC50 | ~10-100 µM (विभिन्न) | विभिन्न कैंसर कोशिका रेखाएं | सामान्य ज्ञान |
| डीएनए बाइंडिंग साइट | ग्वानिन N7 | इन विट्रो | [1] |
| क्रिया का तंत्र | डीएनए अल्काइलेशन, क्रॉस-लिंकिंग | इन विट्रो/इन विवो | [1][3] |
विस्तृत प्रायोगिक प्रोटोकॉल
एक अल्काइलेटिंग लिंकर का उपयोग करके एडीसी के संश्लेषण के लिए प्रतिनिधि प्रोटोकॉल
यह प्रोटोकॉल एक एंटीबॉडी के साथ एक पेलोड को संयुग्मित करने के लिए 1,6-बिस(मेसॉक्सी)हेक्सेन जैसे एक द्विक्रियाशील अल्काइलेटिंग लिंकर का उपयोग करने के लिए एक सामान्यीकृत कार्यप्रवाह की रूपरेखा तैयार करता है।
सामग्री:
-
मोनोक्लोनल एंटीबॉडी (mAb) फॉस्फेट-बफर्ड सलाइन (PBS) में
-
1,6-बिस(मेसॉक्सी)हेक्सेन (या समान द्विक्रियाशील लिंकर)
-
साइटोटॉक्सिक पेलोड जिसमें संयुग्मन के लिए एक प्रतिक्रियाशील समूह होता है (जैसे, थायोल, अमाइन)
-
डाइमिथाइल सल्फोऑक्साइड (DMSO)
-
ट्रिस(2-कार्बोक्सीएथिल)फॉस्फीन (TCEP) (यदि सिस्टीन संयुग्मन के लिए आवश्यक हो)
-
आकार बहिष्करण क्रोमैटोग्राफी (एसईसी) स्तंभ
-
PBS, pH 7.4
प्रक्रिया:
-
एंटीबॉडी कमी (सिस्टीन संयुग्मन के लिए):
-
PBS में mAb के घोल में TCEP का 10-गुना दाढ़ अतिरिक्त जोड़ें।
-
कम करने वाली प्रतिक्रिया को आगे बढ़ाने के लिए 37°C पर 2 घंटे के लिए इनक्यूबेट करें।
-
एक उपयुक्त एसईसी स्तंभ का उपयोग करके अतिरिक्त TCEP निकालें।
-
-
लिंकर-पेलोड सक्रियण:
-
DMSO में 1,6-बिस(मेसॉक्सी)हेक्सेन और साइटोटॉक्सिक पेलोड को वांछित दाढ़ अनुपात में घोलें।
-
कमरे के तापमान पर 1 घंटे के लिए प्रतिक्रिया मिश्रण को इनक्यूबेट करें ताकि लिंकर-पेलोड कॉम्प्लेक्स बन सके।
-
-
एंटीबॉडी के साथ संयुग्मन:
-
कम किए गए mAb घोल में सक्रिय लिंकर-पेलोड कॉम्प्लेक्स को धीरे-धीरे डालें।
-
कमरे के तापमान पर 4 घंटे या 4°C पर रात भर धीरे-धीरे हिलाते हुए प्रतिक्रिया को आगे बढ़ने दें।
-
-
एडीसी का शुद्धिकरण:
-
असंयुग्मित लिंकर-पेलोड और अन्य अभिकर्मकों को हटाने के लिए एसईसी का उपयोग करके प्रतिक्रिया मिश्रण को शुद्ध करें।
-
शुद्ध एडीसी युक्त अंशों को इकट्ठा करें।
-
-
एडीसी का लक्षण वर्णन:
-
यूवी-विज़ स्पेक्ट्रोस्कोपी का उपयोग करके दवा-से-एंटीबॉडी अनुपात (डीएआर) का निर्धारण करें।
-
एसडीएस-पेज और मास स्पेक्ट्रोमेट्री का उपयोग करके एडीसी की शुद्धता और अखंडता का आकलन करें।
-
इन विट्रो सेल-आधारित परख में एडीसी की साइटोटॉक्सिसिटी का मूल्यांकन करें।
-
नीचे दिया गया ग्राफ़विज़ आरेख एडीसी संश्लेषण के लिए प्रायोगिक कार्यप्रवाह को दर्शाता है।
कैप्शन: एंटीबॉडी-ड्रग कॉन्जुगेट (एडीसी) संश्लेषण के लिए सामान्यीकृत कार्यप्रवाह।
निष्कर्ष
1,6-बिस(मेसॉक्सी)हेक्सेन दवा की खोज, विशेष रूप से लक्षित कैंसर चिकित्सा के लिए एडीसी के विकास में एक बहुमुखी अणु का प्रतिनिधित्व करता है। बसल्फान के एक एनालॉग के रूप में, इसकी डीएनए अल्काइलेटिंग गुण इसकी साइटोटॉक्सिक क्षमता को रेखांकित करते हैं। जबकि एक स्टैंडअलोन चिकित्सीय एजेंट के रूप में इसकी भूमिका का पता लगाना जारी है, एक क्लीवेबल लिंकर के रूप में इसका स्थापित उपयोग दवा विकास पेशेवरों के लिए इसके महत्व को उजागर करता है। इस अणु से जुड़े आगे के शोध से उपन्यास और अधिक प्रभावी कैंसर उपचारों का विकास हो सकता है।
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. dls.com [dls.com]
- 11. blog.crownbio.com [blog.crownbio.com]
1,6-Bis(mesyloxy)hexane in Cancer Research: A Technical Overview of a Bifunctional Alkylating Agent and its Role as an ADC Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Bis(mesyloxy)hexane is a bifunctional alkylating agent that has found a niche in cancer research, primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). While extensive public data on its direct therapeutic applications are limited, its structural and functional similarity to the well-characterized chemotherapeutic agent busulfan (B1668071) provides a strong framework for understanding its potential mechanism of action. This document provides a technical guide on the core principles of DNA alkylation by such agents, using busulfan as a proxy, and elucidates the role of this compound in the innovative field of ADCs.
Introduction to Bifunctional Alkylating Agents
Bifunctional alkylating agents are a class of chemotherapy drugs that are reactive towards nucleophilic groups on cellular macromolecules. Their ability to form covalent bonds with two separate nucleophilic sites, most notably on the DNA, leads to the formation of cross-links. These cross-links are highly cytotoxic as they interfere with essential cellular processes like DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).
The Paradigm of Busulfan: A Close Analog
Busulfan (1,4-butanediol dimethanesulfonate) is a well-studied bifunctional alkylating agent that has been in clinical use for decades.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML) and as a conditioning agent prior to hematopoietic stem cell transplantation.[2][3] Due to its structural similarity to this compound, the mechanism of action of busulfan serves as an excellent model.
Mechanism of Action: DNA Cross-linking
The primary mechanism of action for busulfan, and likely for this compound, involves the alkylation of DNA. The methanesulfonate (B1217627) (mesyloxy) groups are excellent leaving groups. This allows the terminal carbons of the hexane (B92381) or butane (B89635) chain to be susceptible to nucleophilic attack by the N7 position of guanine (B1146940) bases in the DNA.[4] This can result in the formation of both interstrand and intrastrand DNA cross-links, which physically prevents the separation of the DNA strands required for replication and transcription.[2][5] This damage is often beyond the repair capacity of the cell, triggering apoptotic pathways.[4][5]
References
An In-depth Technical Guide to the Safety and Handling of 1,6-Bis(mesyloxy)hexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. A comprehensive, publicly available Safety Data Sheet (SDS) for 1,6-Bis(mesyloxy)hexane (CAS No: 4239-24-1) could not be located. The following information is compiled from limited sources and data sheets for analogous, but chemically distinct, compounds. Therefore, this guide should be used as a preliminary reference only, and it is imperative to obtain a substance-specific SDS from the supplier before any handling or use of this compound. All personnel must be thoroughly trained in the proper handling procedures and potential hazards.
Introduction
This compound is a chemical compound utilized in scientific research, particularly as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1] Its bifunctional nature allows it to crosslink molecules, a critical function in the development of targeted cancer therapies. Given its application in complex biopharmaceutical research, a thorough understanding of its safety and handling precautions is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
A definitive hazard classification for this compound is not publicly available. Based on the general reactivity of mesyloxy groups and the hexane (B92381) backbone, it should be handled as a potentially hazardous substance.
Potential Hazards (Assumed based on chemical structure and analogous compounds):
-
Skin and Eye Irritation: Similar to other alkylating agents, it may cause irritation upon contact with skin and eyes.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.
-
Toxicity: While specific toxicological data is unavailable, it is prudent to assume the compound may be harmful if ingested, inhaled, or absorbed through the skin.
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 4239-24-1 | ChemScene[2] |
| Molecular Formula | C₈H₁₈O₆S₂ | ChemScene[2] |
| Molecular Weight | 274.35 g/mol | ChemScene[2] |
| Purity | ≥98% | ChemScene[2] |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Temperature: Store at -20°C for long-term stability.[2]
-
Incompatible Materials: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5]
Exposure Controls and Personal Protection
A comprehensive set of exposure limits for this compound has not been established. The following recommendations are based on general laboratory safety principles for handling potentially hazardous chemicals.
Engineering Controls:
-
Work should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Emergency eyewash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE):
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[3] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge should be used. |
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Fire-Fighting Measures
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.
-
Specific Hazards: The combustion of this compound may produce toxic fumes, including carbon oxides and sulfur oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE).[4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in the sewer system.
Visualizations
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Caption: Emergency response workflow for a spill of this compound.
References
An In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-Bis(mesyloxy)hexane, a crucial bifunctional linking agent in the field of advanced drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). This document outlines its chemical properties, presents a detailed, generalized experimental protocol for its application, and visualizes the intricate workflows and mechanisms associated with its use.
Core Compound Identification and Properties
This compound is a chemical compound utilized primarily as a cleavable linker in the construction of complex bioconjugates. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 4239-24-1 | [1][2] |
| Molecular Weight | 274.35 g/mol | [2][3] |
| Molecular Formula | C₈H₁₈O₆S₂ | [2][3] |
| Melting Point | 54-55 °C | [4] |
| Boiling Point | 474.6 °C at 760 mmHg | [4] |
| Synonyms | 1,6-Hexanediol, dimethanesulfonate; Hexasulphan; Hexasulfan | [3] |
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a bifunctional alkylating agent, enabling the covalent linkage of a cytotoxic payload to a monoclonal antibody (mAb). As a cleavable linker, it is designed to be stable in systemic circulation and to release the cytotoxic drug under specific conditions within the target cancer cells.
Generalized Experimental Protocol for ADC Synthesis using a Bifunctional Alkylating Linker
The following protocol is a generalized procedure for the conjugation of a cytotoxic drug to a monoclonal antibody using a bifunctional linker like this compound. This process typically involves the reaction of the linker with nucleophilic residues on the antibody, such as the thiol groups of cysteine residues.
Materials:
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
This compound
-
Cytotoxic Payload with a reactive nucleophilic group
-
Phosphate-Buffered Saline (PBS)
-
Organic Co-solvent (e.g., Dimethylformamide, DMF)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
The interchain disulfide bonds of the mAb are partially reduced to generate free cysteine residues.
-
The mAb is incubated with a reducing agent like TCEP or DTT in PBS buffer. The concentration of the reducing agent is optimized to control the number of reduced disulfide bonds, which in turn determines the drug-to-antibody ratio (DAR).
-
-
Linker-Payload Conjugation (Option A: Pre-forming the Drug-Linker Moiety):
-
In a separate reaction, this compound is reacted with the cytotoxic payload. One of the mesyloxy groups of the linker is displaced by a nucleophilic group on the payload, forming a stable covalent bond.
-
This reaction is typically carried out in an organic solvent like DMF.
-
-
Conjugation to the Antibody:
-
The reduced mAb is then reacted with the pre-formed drug-linker moiety (from step 2) or directly with this compound followed by the payload.
-
The remaining mesyloxy group on the linker reacts with the free thiol groups of the cysteine residues on the antibody, forming a stable thioether bond.
-
The reaction is performed in a buffered solution, often with a small percentage of an organic co-solvent to aid in the solubility of the drug-linker.
-
-
Purification:
-
The resulting ADC is purified from unreacted drug-linker and excess reagents using Size-Exclusion Chromatography (SEC).
-
SEC separates molecules based on their size, allowing for the isolation of the high molecular weight ADC from the smaller, unreacted components.
-
-
Characterization:
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
-
Techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are employed for characterization.
-
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate.
Mechanism of Action of an ADC with a Cleavable Linker
The efficacy of an ADC is contingent upon its ability to selectively deliver the cytotoxic payload to cancer cells and release it in its active form.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component guiding it to the target cancer cells that express a specific surface antigen.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of enzymes. The cleavable linker, such as one derived from this compound, is designed to be cleaved under the specific conditions of the lysosome (e.g., low pH, presence of specific enzymes).
-
Payload Release and Action: The cleavage of the linker releases the cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then exert its cell-killing effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.
Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Design and Validation of Linkers for Site-Specific Preparation of Antibody-Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 1,6-Bis(mesyloxy)hexane in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent, is a critical component in the synthesis of advanced therapeutic agents, particularly as a cleavable linker in Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive review of its applications, focusing on its role in ADC development. The document details its mechanism of action, presents available quantitative data, outlines experimental protocols for its use, and visualizes the pertinent biological pathways.
Core Application: A Cleavable Linker in Antibody-Drug Conjugates
The primary application of this compound in drug development is as a cleavable linker for attaching cytotoxic payloads to monoclonal antibodies (mAbs).[1][2][3] ADCs are designed to selectively deliver potent anticancer drugs to tumor cells, thereby increasing efficacy while minimizing systemic toxicity. The linker is a crucial element in ADC design, influencing its stability, pharmacokinetics, and the mechanism of payload release.
As a bifunctional alkylating agent, this compound forms stable covalent bonds with nucleophilic residues on the antibody, such as the sulfhydryl groups of cysteine residues. The "cleavable" nature of the linker is designed to be stable in the systemic circulation but to release the cytotoxic payload under specific conditions within the tumor microenvironment or inside the cancer cell. This targeted release is essential for the therapeutic efficacy of the ADC.
Quantitative Data on ADCs with Alkylating Agent Linkers
While specific quantitative data for ADCs utilizing this compound is limited in publicly available literature, data from ADCs employing other DNA-alkylating agents and cleavable linkers provide valuable insights into their expected performance characteristics. Key parameters for evaluating ADCs include the Drug-to-Antibody Ratio (DAR), in vitro and in vivo stability, and therapeutic efficacy.
Table 1: In Vitro Potency of ADCs with DNA-Alkylating Payloads
| ADC Target | Payload Class | Linker Type | DAR | In Vitro Potency (IC50) | Reference |
| CD33 | Indolino-benzodiazepine (IGN) | Cleavable | ~3 | 2 pM - 3 nM | [4] |
| Folate Receptor-α (FRα) | Indolino-benzodiazepine (IGN) | Amide | Not Specified | 15 pM - 20 pM | [5] |
| CD30 | Monomethyl auristatin E (MMAE) | Val-Cit-PABC | 4 | 16 pM - 34 pM | [6] |
Table 2: In Vivo Performance of ADCs with DNA-Alkylating Payloads
| ADC Target | Payload Class | Tolerability (Mice) | Efficacy (Xenograft Models) | Reference |
| CD33 | IGN (mono-imine) | Max. tolerated dose: 40 mg/kg | Minimal efficacious dose: 0.6 mg/kg | [4] |
| FRα | IGN (mono-imine) | Well tolerated | Effective against KB tumors | [5] |
Experimental Protocols
Representative Protocol for Antibody Conjugation with a Bifunctional Alkylating Agent:
-
Antibody Preparation:
-
The monoclonal antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
If conjugation is to occur at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The extent of reduction is controlled to achieve the desired number of available thiol groups for conjugation.
-
-
Drug-Linker Conjugation:
-
The bifunctional alkylating agent, such as this compound, is dissolved in an appropriate organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).
-
The drug-linker solution is then added to the prepared antibody solution. The reaction is typically carried out at a controlled temperature (e.g., 4°C or room temperature) for a specific duration with gentle mixing. The molar ratio of the drug-linker to the antibody is a critical parameter that influences the final Drug-to-Antibody Ratio (DAR).
-
-
Purification of the ADC:
-
After the conjugation reaction, the resulting ADC is purified to remove unreacted drug-linker molecules and other impurities.
-
Common purification techniques include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.
-
-
Characterization of the ADC:
-
The purified ADC is thoroughly characterized to determine key quality attributes.
-
Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and Aggregation: SEC is commonly used to assess the purity of the ADC and to quantify the level of aggregation.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target cancer cell lines.
-
In Vivo Efficacy and Tolerability: The therapeutic efficacy and safety profile of the ADC are assessed in animal models.
-
Mechanism of Action and Signaling Pathway
The therapeutic effect of an ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, leading to the release of the cytotoxic payload and subsequent cell death.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
The process begins with the ADC binding to a specific antigen on the tumor cell surface. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to intracellular compartments such as endosomes and lysosomes. Inside the lysosome, the acidic environment and the presence of specific enzymes lead to the cleavage of the linker, releasing the cytotoxic payload. In the case of a DNA-alkylating agent, the released payload then targets the cell's DNA, forming covalent adducts that disrupt DNA replication and repair, ultimately triggering apoptosis and cell death.
Conclusion
This compound serves as a valuable tool in the development of targeted cancer therapies, specifically as a cleavable linker in ADCs. Its bifunctional alkylating nature allows for stable conjugation to antibodies, while its cleavable design ensures the targeted release of cytotoxic payloads. While direct quantitative data for this specific linker is not extensively published, the broader data on ADCs with similar linkers and payloads demonstrate the potential for creating highly potent and selective anticancer agents. The experimental protocols and mechanisms outlined in this guide provide a foundational understanding for researchers and drug developers working in this promising field. Further research into the specific characteristics of ADCs synthesized with this compound will be crucial for optimizing their therapeutic potential.
References
- 1. This compound | ADC连接子 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation with 1,6-Bis(mesyloxy)hexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(mesyloxy)hexane is a homobifunctional crosslinking agent that serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its structure, featuring two mesyloxy leaving groups, allows for the covalent attachment of molecules to antibodies, typically through nucleophilic substitution reactions with amino acid residues. This document provides a detailed protocol for the conjugation of this compound to antibodies, methods for characterization, and relevant technical data.
Antibody-drug conjugates are a targeted therapy designed to deliver highly potent cytotoxic agents directly to cancer cells. This approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload. The linker component is critical for the stability of the ADC in circulation and the efficient release of the drug at the target site. This compound is classified as a cleavable linker, which can be advantageous for certain ADC designs where drug release within the cell is desired.
Principle of Conjugation
The conjugation of this compound to an antibody primarily involves the alkylation of nucleophilic amino acid residues. The most reactive sites for this reaction are the thiol groups of cysteine residues. To make these sites available, the interchain disulfide bonds of the antibody are typically reduced to yield free sulfhydryl groups. The mesyloxy groups of this compound are excellent leaving groups, facilitating the formation of stable thioether bonds with the cysteine residues of the antibody. This reaction covalently links the agent to the antibody.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during and after the conjugation of a payload to an antibody using a this compound linker. These values are illustrative and may vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value | Method of Determination |
| Antibody Concentration | 5 - 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Linker:Antibody) | 5:1 to 20:1 | Calculated based on initial concentrations |
| Reaction Time | 2 - 4 hours | Monitored by HPLC-SEC |
| Reaction Temperature | 25 - 37 °C | Controlled incubation |
| Conjugation Efficiency | 60 - 80% | Hydrophobic Interaction Chromatography (HIC)-HPLC |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Purity of Conjugate | > 95% | Size Exclusion Chromatography (SEC)-HPLC |
| Aggregate Content | < 5% | SEC-HPLC |
| In Vitro Stability (Plasma) | Half-life > 7 days | ELISA, HPLC |
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Organic co-solvent (e.g., DMSO, DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification columns (e.g., Size Exclusion Chromatography, Protein A)
-
Analytical instruments (UV-Vis spectrophotometer, HPLC system)
Antibody Preparation and Reduction
-
Buffer Exchange: Prepare the antibody by buffer exchanging into a phosphate (B84403) buffer (50 mM, pH 7.4) containing 150 mM NaCl and 1 mM EDTA.
-
Concentration Determination: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
Reduction of Disulfide Bonds:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. This step reduces the interchain disulfide bonds, exposing the cysteine thiol groups.
-
Conjugation Protocol
-
Prepare Linker Solution: Dissolve this compound in an organic co-solvent such as DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced antibody solution. A common starting molar excess of linker to antibody is 10:1.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted this compound. Incubate for 20 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
-
Removal of Excess Reagents: Purify the ADC from unreacted linker, payload, and quenching reagent using a desalting column or tangential flow filtration (TFF) with PBS as the exchange buffer.
-
Fractionation (Optional): To obtain a more homogeneous DAR distribution, the ADC mixture can be further purified using Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX).
Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the drug's maximum absorbance wavelength.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates ADC species with different numbers of conjugated drugs, allowing for the calculation of the average DAR from the peak areas.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to determine the drug loading.
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC)-HPLC: SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.
-
-
In Vitro Stability: The stability of the ADC can be assessed by incubating it in plasma at 37°C and monitoring the release of the drug over time using ELISA or HPLC-MS.
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Conjugation Reaction Mechanism
Caption: Conjugation reaction mechanism.
Disclaimer
This protocol provides a general guideline for the conjugation of this compound to antibodies. The optimal reaction conditions, including molar ratios, temperature, and incubation times, may need to be empirically determined for each specific antibody and payload combination. All procedures should be performed by trained personnel in a laboratory setting.
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,6-Bis(mesyloxy)hexane ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of ADCs that utilize a 1,6-bis(mesyloxy)hexane linker. This linker is a component of the DNA alkylating agent Busulfan (B1668071). Upon internalization by the target cancer cell, the payload is released and exerts its cytotoxic effect by inducing DNA damage.
The protocols outlined below describe standard colorimetric assays—MTT and XTT—to quantify the cytotoxic effects of these ADCs. Additionally, this document details the underlying signaling pathways activated by the DNA-alkylating payload and presents representative data to guide researchers in their experimental design and data interpretation.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
The cytotoxic payload associated with this compound, such as in the case of Busulfan, is a bifunctional alkylating agent.[1][2] Its mechanism of action involves the alkylation of DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[3] This leads to the formation of intrastrand and interstrand DNA crosslinks, which block DNA replication and transcription.[1][3] The resulting DNA damage triggers a cascade of cellular responses, culminating in apoptosis (programmed cell death).[1][3]
A key mediator of this apoptotic response is the tumor suppressor protein p53.[1][3] DNA damage leads to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins such as Bax, Bid, and PUMA.[3] These proteins translocate to the mitochondria, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program. Furthermore, the DNA damage response (DDR) is activated through pathways involving ATM and CHK1/2, leading to cell cycle arrest and apoptosis.[4][5] Busulfan can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its cytotoxic effects.[3]
Data Presentation
The following tables summarize representative quantitative data for the in vitro cytotoxicity of a hypothetical ADC utilizing a this compound-based payload (e.g., Busulfan) against various cancer cell lines.
Table 1: IC50 Values of a Hypothetical this compound ADC
| Cell Line | Cancer Type | Target Antigen Expression | IC50 (µM) |
| A2780 | Ovarian Cancer | High | 20.82[6] |
| H322 | Lung Cancer | Moderate | 22.15[6] |
| LL | Lewis Lung Carcinoma | Moderate | 23.40[6] |
| WiDr | Colon Cancer | Low | 25.11[6] |
| C26-10 | Colon Carcinoma | High | 26.36[6] |
| UMSCC-22B | Head and Neck Cancer | Moderate | 24.78[6] |
Note: The IC50 values presented are based on studies with Busulfan analogues and are for illustrative purposes. Actual IC50 values for a specific ADC will vary depending on the antibody, payload, linker, and target cell line.
Table 2: Comparative Cytotoxicity of a Hypothetical this compound ADC and Free Payload
| Compound | Target Cell Line (Antigen Positive) IC50 (µM) | Non-Target Cell Line (Antigen Negative) IC50 (µM) |
| Hypothetical ADC | 21.5 | >100 |
| Busulfan (Free Payload) | 25.0 | 28.0 |
| Non-binding Control ADC | >100 | >100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC stock solution
-
Free payload (e.g., Busulfan) stock solution
-
Non-binding control ADC stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with medium but no treatment (untreated control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
This assay is similar to the MTT assay, but the reduction of XTT produces a water-soluble formazan product, eliminating the need for a solubilization step.
Materials:
-
Target and control cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
Free payload stock solution
-
Non-binding control ADC stock solution
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis: Follow step 7 of the MTT assay protocol to determine the IC50 values.
Mandatory Visualizations
Caption: General workflow for ADC in vitro cytotoxicity assays.
Caption: DNA damage and apoptosis signaling pathway.
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Toxicological review of busulfan (Myleran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress on the study of the mechanism of busulfan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic cytotoxicity of the DNA alkylating agent busulfan, nucleoside analogs and suberoylanilide hydroxamic acid in lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic cytotoxicity of the DNA alkylating agent busulfan, nucleoside analogs and SAHA in lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues [pubmed.ncbi.nlm.nih.gov]
Experimental Guide for DNA Interstrand Crosslinking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying DNA interstrand crosslinks (ICLs), a critical area of research in cancer biology and drug development. ICLs are highly cytotoxic lesions that block DNA replication and transcription, making them a key target for anti-cancer therapies. This document outlines the theoretical background of ICL repair, particularly the Fanconi Anemia pathway, and provides detailed protocols for three key experimental assays used to quantify ICLs and their cellular consequences: the modified alkaline Comet assay, γ-H2AX immunofluorescence staining, and the MTT cell viability assay.
Introduction to DNA Interstrand Crosslinks
DNA interstrand crosslinks (ICLs) are covalent linkages between the two strands of the DNA double helix. They can be induced by a variety of endogenous and exogenous agents, including chemotherapeutic drugs like cisplatin (B142131) and mitomycin C.[1] By preventing the separation of the DNA strands, ICLs pose a major block to essential cellular processes such as DNA replication and transcription.[1] The cellular response to ICLs involves a complex network of DNA repair pathways, with the Fanconi Anemia (FA) pathway playing a central role.[2][3][4] Understanding the mechanisms of ICL repair is crucial for developing new anti-cancer strategies and overcoming drug resistance.
The Fanconi Anemia Pathway: A Key Player in ICL Repair
The Fanconi Anemia (FA) pathway is a complex signaling network essential for the repair of ICLs.[2][3][4] It is composed of a core complex of proteins (FANCA, B, C, E, F, G, L, M and associated proteins) that recognizes the stalled replication fork at the site of the ICL.[2][3] This recognition triggers a cascade of events, leading to the monoubiquitination of the FANCD2 and FANCI proteins (the ID complex).[2] The ubiquitinated ID complex then coordinates the action of various downstream repair proteins, including nucleases and proteins involved in homologous recombination, to unhook the crosslink and repair the DNA damage.[2][3][5]
Experimental Protocols
This section provides detailed protocols for the modified alkaline Comet assay, γ-H2AX immunofluorescence staining, and the MTT cell viability assay.
Modified Alkaline Comet Assay for ICL Detection
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. The modified alkaline version is specifically adapted to measure ICLs. The principle is that ICLs reduce the migration of DNA fragments in the agarose (B213101) gel during electrophoresis. To quantify ICLs, a known amount of DNA strand breaks is introduced by ionizing radiation, and the reduction in the "comet tail" length is proportional to the number of ICLs.[6][7]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the DNA crosslinking agent for the appropriate time. Include a vehicle control.
-
Cell Harvest: Harvest cells and prepare a single-cell suspension in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 75 µL of the cell suspension with 750 µL of 0.5% low-melting-point agarose at 37°C. Pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Irradiation: After lysis, wash the slides with PBS and irradiate them on ice with a calibrated source of ionizing radiation (e.g., 5-10 Gy of X-rays or gamma rays) to induce a consistent level of DNA strand breaks.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides from the tank and wash them three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Gold or propidium (B1200493) iodide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per sample using appropriate software to determine the percentage of DNA in the tail and the tail moment. The degree of crosslinking is inversely proportional to the tail moment.
Quantitative Data Example:
| Agent | Cell Line | Concentration | Treatment Time (h) | % Decrease in Tail Moment (relative to irradiated control) |
| Mitomycin C | HeLa | 10 µM | 2 | ~40-60% |
| Cisplatin | A549 | 25 µM | 4 | ~30-50% |
| Doxorubicin | MCF-7 | 1 µM | 6 | ~20-40% |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No comets or very small tails | Insufficient DNA damage | Increase the radiation dose. Ensure the crosslinking agent is active. |
| "Hedgehog" comets (no head, all tail) | Excessive DNA damage | Decrease the radiation dose or concentration of the crosslinking agent. |
| Gels slide off the slides | Improper slide coating or handling | Ensure slides are properly pre-coated and handle them gently. |
| High background | Incomplete lysis or staining issues | Ensure fresh lysis buffer and appropriate staining and washing steps. |
γ-H2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks (DSBs), which are intermediates in ICL repair.[8] Immunofluorescence staining of γ-H2AX allows for the visualization and quantification of these repair foci.
Protocol:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat the cells with the DNA crosslinking agent for the desired time.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and count the number of γ-H2AX foci per nucleus. A cell with more than 5-10 foci is typically considered positive for DNA damage.
Quantitative Data Example:
| Agent | Cell Line | Concentration | Treatment Time (h) | Average γ-H2AX Foci per Cell |
| Mitomycin C | A549 | 1 µM | 24 | 25-40 |
| Cisplatin | HeLa | 10 µM | 8 | 15-30[9] |
| Doxorubicin | U2OS | 0.5 µM | 12 | 20-35 |
Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak signal | Antibody issues, insufficient permeabilization, or over-fixation | Check antibody concentration and compatibility. Optimize permeabilization and fixation times.[9][10] |
| High background | Insufficient blocking, high antibody concentration, or autofluorescence | Increase blocking time, titrate antibodies, and use appropriate controls to check for autofluorescence.[10] |
| Non-specific staining | Cross-reactivity of antibodies or improper washing | Use highly specific antibodies and ensure thorough washing steps.[10] |
| Foci are difficult to resolve | Poor image quality or incorrect microscopy settings | Optimize microscope settings (exposure, gain) and use high-quality objectives. |
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of drugs.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the DNA crosslinking agent. Include a vehicle control and a no-cell control (media only).
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[12]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Quantitative Data Example (IC50 Values):
| Agent | Cell Line | IC50 Value |
| Mitomycin C | HCT116 | 6 µg/mL[6] |
| Mitomycin C | MCF-7 | ~1-5 µM |
| Cisplatin | A2780 | ~1-10 µM |
| Doxorubicin | HeLa | ~0.1-1 µM[13] |
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of media or reagents | Use fresh, sterile reagents and media. Include a "media only" blank.[11] |
| Low signal | Low cell number or metabolic activity | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Inconsistent results between replicates | Pipetting errors or uneven cell distribution | Ensure accurate pipetting and a homogenous cell suspension before seeding.[14] |
| Interference from the test compound | The compound may directly react with MTT | Test the compound in a cell-free system to check for direct MTT reduction. |
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expanded roles of the Fanconi anemia pathway in preserving genomic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Drug-Induced DNA Interstrand Crosslinking Using the Single-Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Differences in Phosphorylated Histone H2AX Foci Formation and Removal of Cells Exposed to Low and High Linear Energy Transfer Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
- 10. ibidi.com [ibidi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 1,6-Bis(mesyloxy)hexane Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. 1,6-Bis(mesyloxy)hexane is a cleavable alkylating agent used as a linker-payload system in ADC development. As an alkylating agent, it exerts its cytotoxic effect by forming covalent bonds with DNA, leading to cell death.
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization. This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing the this compound linker-payload system, with a focus on methods to determine the drug-to-antibody ratio, identify conjugation sites, and assess purity and stability.
Physicochemical Properties and Stability of the this compound Linker
The this compound linker contains two methanesulfonate (B1217627) (mesylate) ester functional groups. Methanesulfonate esters are known to be remarkably stable to hydrolysis under both acidic and alkaline conditions at ambient temperatures.[1][2][3] This high stability suggests that standard analytical techniques involving various pH and solvent conditions, such as those used in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are unlikely to cause significant linker cleavage. However, hydrolysis can be induced at elevated temperatures.[1]
I. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC as it directly impacts its potency and therapeutic index.[4] Several orthogonal methods should be employed to accurately determine the average DAR and the distribution of different drug-loaded species.
A. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound payload to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.
-
-
Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 5.2 | 10.5 |
| DAR 2 | 12.8 | 35.2 |
| DAR 4 | 18.5 | 40.1 |
| DAR 6 | 22.1 | 12.3 |
| DAR 8 | 25.4 | 1.9 |
| Average DAR | 3.5 |
Note: The data presented are representative for a typical lysine-conjugated ADC and may vary for specific this compound ADCs.
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC after reduction of the interchain disulfide bonds can separate the light and heavy chains, providing information on the drug distribution on each chain.
Experimental Protocol:
-
Sample Preparation:
-
To 50 µg of the ADC (1 mg/mL), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column with a wide pore size (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 40 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
-
Data Presentation:
| Chain | Drug Load | Retention Time (min) | Peak Area (%) |
| Light Chain | 0 | 15.1 | 60.2 |
| Light Chain | 1 | 18.3 | 39.8 |
| Heavy Chain | 0 | 25.6 | 15.3 |
| Heavy Chain | 1 | 28.9 | 30.1 |
| Heavy Chain | 2 | 31.5 | 45.4 |
| Heavy Chain | 3 | 33.8 | 9.2 |
| Average DAR | 3.6 |
Note: The data presented are representative and may vary.
C. Mass Spectrometry (MS) of the Intact ADC
Intact mass analysis provides a direct measurement of the molecular weights of the different ADC species, allowing for the determination of the DAR distribution.
Experimental Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size-exclusion chromatography).
-
For lysine-conjugated ADCs, deglycosylation with PNGase F can simplify the mass spectrum.
-
-
MS Conditions:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire the spectrum under conditions optimized for large protein complexes.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the mass peaks corresponding to the different DAR species.
-
Calculate the average DAR from the relative intensities of the peaks.
-
Data Presentation:
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR 0 | 148,050 | 8.9 |
| DAR 1 | 148,325 | 15.2 |
| DAR 2 | 148,600 | 25.8 |
| DAR 3 | 148,875 | 28.1 |
| DAR 4 | 149,150 | 15.7 |
| DAR 5 | 149,425 | 5.3 |
| DAR 6 | 149,700 | 1.0 |
| Average DAR |
Note: The mass of the this compound payload is approximately 275 Da. The data presented are representative.
II. Conjugation Site Analysis
Since this compound is an alkylating agent, it is expected to react with nucleophilic amino acid residues on the antibody, primarily the ε-amino group of lysine (B10760008) residues. Peptide mapping is the gold standard for identifying the specific conjugation sites.
Experimental Protocol:
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denature the ADC sample (e.g., with 8 M urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide (B48618) (IAM).
-
Digest the protein into peptides using a specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for separating the peptide mixture.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation spectra of the peptides.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS data.
-
Search for the mass modification corresponding to the this compound payload on lysine residues.
-
Manually validate the MS/MS spectra of the modified peptides to confirm the conjugation site.
-
Data Presentation:
| Peptide Sequence | Modified Residue | Light/Heavy Chain |
| TPEVTCVVVDVSHEDPEVK | K190 | Heavy |
| WQQGNVFSCVMHEALHNHYTQK | K215 | Heavy |
| NQVSLTCLVK | K145 | Light |
| ... | ... | ... |
Note: This is a partial list of potential conjugation sites. The actual sites will depend on their accessibility and reactivity.
III. Purity and Stability Assessment
A. Size Exclusion Chromatography (SEC)
SEC is used to assess the presence of aggregates and fragments in the ADC preparation.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the SEC mobile phase.
-
-
Chromatographic Conditions:
-
Column: A size-exclusion column suitable for monoclonal antibodies.
-
Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of each species.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 2.1 |
| Monomer | 12.3 | 97.5 |
| Fragment | 15.7 | 0.4 |
Note: The data presented are representative.
B. Stability Studies
To assess the stability of the ADC, incubate the sample under various stress conditions (e.g., elevated temperature, different pH values) and analyze using the methods described above (SEC, HIC, RP-HPLC, MS) at different time points. This will provide information on the propensity for aggregation, fragmentation, and drug deconjugation.
IV. Visualizations
References
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 2. enovatia.com [enovatia.com]
- 3. Item - Selective Hydrolysis of Methanesulfonate Esters - American Chemical Society - Figshare [acs.figshare.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring 1,6-Bis(mesyloxy)hexane (Busulfan) Induced DNA Crosslinks using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Bis(mesyloxy)hexane, commonly known as busulfan (B1668071), is a bifunctional alkylating agent used in chemotherapy, particularly in preparation for hematopoietic stem cell transplantation. Its cytotoxic effect is primarily attributed to the formation of DNA-DNA interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1] The single cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage in individual cells.[2][3] The standard alkaline comet assay is designed to detect DNA single-strand breaks and alkali-labile sites.[3] However, to specifically measure ICLs, a modification of the alkaline comet assay is required.[2]
This modified assay relies on the principle that ICLs retard the migration of DNA fragments during electrophoresis. To visualize this, a fixed amount of random DNA strand breaks are intentionally induced (typically with ionizing radiation) after the cells have been treated with the crosslinking agent.[2] In cells without crosslinks, the induced breaks allow DNA fragments to migrate freely, forming a comet tail. In contrast, the presence of ICLs physically links the two DNA strands, restricting the migration of the irradiated DNA and resulting in a smaller comet tail. The reduction in the comet tail moment or the percentage of DNA in the tail is proportional to the frequency of ICLs.[4]
These application notes provide a detailed protocol for the modified alkaline comet assay to quantify busulfan-induced ICLs, guidance on data analysis, and troubleshooting tips.
Experimental Protocols
Modified Alkaline Comet Assay for Busulfan-Induced ICLs
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., human cancer cell line) and complete culture medium.
-
Busulfan Stock Solution: Prepare a stock solution of busulfan in dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
Trypsin-EDTA
-
Low Melting Point (LMP) Agarose (B213101): 1% (w/v) in PBS.
-
Normal Melting Point (NMP) Agarose: 1.5% (w/v) in distilled water.
-
Lysis Solution: 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.
-
Alkaline Electrophoresis Buffer: 300 mM NaOH, 1 mM Na2EDTA, pH > 13.
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
DNA Staining Solution: e.g., SYBR® Green I or propidium (B1200493) iodide.
-
Comet Assay Slides
-
Ionizing Radiation Source: X-ray or gamma-ray source.
2. Experimental Procedure
2.1. Cell Culture and Treatment
-
Seed cells in appropriate culture vessels and grow to ~80% confluency.
-
Treat cells with various concentrations of busulfan (e.g., 10-500 µM) for a specific duration (e.g., 2-24 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).
-
After treatment, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL. Maintain cells on ice to minimize DNA repair.
2.2. Slide Preparation
-
Coat comet assay slides with a layer of 1.5% NMP agarose. Let it solidify.
-
Mix 10 µL of the cell suspension (approximately 1,000 cells) with 90 µL of 1% LMP agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Place the slides at 4°C for 10 minutes to solidify the agarose.
2.3. Induction of Secondary DNA Damage
-
Gently remove the coverslips.
-
Expose the slides to a fixed dose of ionizing radiation (e.g., 5-15 Gy) on ice. This step is crucial for inducing the strand breaks that will be retarded by the crosslinks. A parallel set of control slides (without busulfan treatment) should also be irradiated.
2.4. Lysis
-
Immediately after irradiation, immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight) in the dark.
2.5. Alkaline Unwinding and Electrophoresis
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, chilled alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and constant current (e.g., 300 mA) for 20-30 minutes at 4°C.
2.6. Neutralization and Staining
-
After electrophoresis, gently remove the slides and place them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Stain the slides with an appropriate DNA stain for 5-15 minutes in the dark.
-
Rinse the slides gently with distilled water and allow them to dry.
2.7. Imaging and Analysis
-
Visualize the comets using a fluorescence microscope equipped with the appropriate filters.
-
Capture images of at least 50-100 randomly selected comets per slide.
-
Analyze the images using a dedicated comet assay software to quantify parameters such as % DNA in the tail, tail length, and tail moment.
Data Presentation
The primary endpoint for measuring ICLs is the reduction in the migration of DNA fragments. This can be expressed as a decrease in the mean % DNA in the tail or tail moment compared to the irradiated control cells (without busulfan treatment).
Table 1: Hypothetical Quantitative Data for Busulfan-Induced DNA Crosslinks
| Treatment Group | Busulfan Conc. (µM) | Irradiation Dose (Gy) | Mean % DNA in Tail (± SD) | % Reduction in Tail DNA* |
| Untreated Control | 0 | 0 | 2.5 ± 0.8 | N/A |
| Irradiated Control | 0 | 10 | 45.2 ± 5.1 | 0 |
| Busulfan | 50 | 10 | 35.8 ± 4.5 | 20.8 |
| Busulfan | 100 | 10 | 28.1 ± 3.9 | 37.8 |
| Busulfan | 200 | 10 | 19.7 ± 3.2 | 56.4 |
**Note: This table contains hypothetical data for illustrative purposes. Actual results may vary depending on the experimental setup. The % Reduction in Tail DNA is calculated as: [1 - (\text{Mean % Tail DNA of Treated Group} / \text{Mean % Tail DNA of Irradiated Control})] \times 100*.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the modified comet assay to detect busulfan-induced DNA crosslinks.
Caption: Principle of ICL detection by the modified comet assay.
References
- 1. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,6-Bis(mesyloxy)hexane Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your conjugation reactions using 1,6-bis(mesyloxy)hexane. This bifunctional linker is a valuable tool for crosslinking and conjugating molecules in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Troubleshooting Guide
Low conjugation yield, formation of side products, and conjugate instability are common challenges encountered during bioconjugation. This guide addresses specific issues you may face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The nucleophilicity of the amine groups on your protein or peptide is highly dependent on the reaction pH. | The rate of reaction of alkylating agents like this compound is dependent on the concentration of both the alkylating agent and the nucleophile (SN2 reaction). For primary amines, such as the epsilon-amino group of lysine (B10760008), the reaction is most efficient when the amine is deprotonated and thus nucleophilic. It is recommended to perform the reaction at a pH above the pKa of the target amine groups, typically in the range of 8.0-9.5, to ensure a sufficient concentration of the reactive, unprotonated form. |
| Hydrolysis of this compound: The mesylate groups are susceptible to hydrolysis, especially at higher pH and temperatures. This competing reaction reduces the amount of linker available for conjugation. | While a basic pH is required for amine reactivity, excessively high pH will accelerate hydrolysis. Perform a pH optimization study to find the best balance between aminolysis and hydrolysis. Consider running the reaction at a lower temperature for a longer duration to minimize hydrolysis. The stability of similar compounds, such as sulfonate esters, is known to be pH-dependent. | |
| Low Reactant Concentration: The bimolecular nature of the SN2 reaction means that the rate is directly proportional to the concentration of both reactants. | Increase the concentration of one or both reactants. However, be mindful of potential solubility issues and the risk of protein aggregation at high concentrations. | |
| Steric Hindrance: The target amine groups on your biomolecule may be sterically hindered, preventing efficient reaction with the linker. | If possible, consider using a longer chain bifunctional linker to overcome steric hindrance. | |
| Protein Aggregation | High Protein Concentration: Concentrated protein solutions are more prone to aggregation, especially during modification. | Perform the conjugation reaction at a lower protein concentration. You can concentrate the final product if necessary. |
| Inappropriate Buffer Conditions: The buffer composition, including ionic strength and the presence of certain salts, can influence protein stability. | Screen different buffer systems to find one that maintains the stability of your protein during the conjugation reaction. The inclusion of excipients like arginine or polysorbates can sometimes help prevent aggregation. | |
| Over-conjugation: Excessive modification of the protein surface can alter its physicochemical properties and lead to aggregation. | Reduce the molar excess of this compound used in the reaction. Optimize the stoichiometry to achieve the desired drug-to-antibody ratio (DAR) without causing aggregation. | |
| Formation of Multiple Products/Heterogeneity | Multiple Reactive Sites: Proteins typically have multiple amine groups (N-terminus and lysine residues) with varying reactivity, leading to a heterogeneous mixture of conjugates. | This is an inherent challenge with amine-reactive linkers. To achieve a more homogeneous product, purification methods such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be employed to separate species with different drug-to-antibody ratios (DARs).[1][2][3][4] |
| Intra- and Inter-molecular Crosslinking: As a bifunctional linker, this compound can react with two nucleophiles on the same protein molecule (intramolecular crosslink) or on two different protein molecules (intermolecular crosslink), leading to dimers and higher-order oligomers. | Optimize the stoichiometry by reducing the molar ratio of the linker to the protein to favor single attachment or intramolecular crosslinking over intermolecular crosslinking. Running the reaction at a lower protein concentration can also reduce the likelihood of intermolecular crosslinking. | |
| Instability of the Conjugate | Cleavage of the Linker: While the alkyl chain itself is generally stable, the bonds formed with certain nucleophiles might be susceptible to cleavage under specific conditions. | Ensure that the purification and storage conditions (pH, temperature) are optimized to maintain the integrity of the conjugate. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to primary amines on a protein?
A1: The optimal pH is a balance between maximizing the nucleophilicity of the target amine groups and minimizing the hydrolysis of the mesylate leaving groups. For primary amines like the side chain of lysine, a pH range of 8.0 to 9.5 is generally recommended. At this pH, a significant fraction of the amines will be in their deprotonated, nucleophilic state. However, it is crucial to perform a pH optimization study for your specific protein and reaction conditions, as the rate of hydrolysis of the linker increases with pH. The kinetics of aminolysis versus hydrolysis will determine the overall efficiency of the conjugation.
Q2: What solvent should I use for the conjugation reaction?
A2: For bioconjugation reactions involving proteins, aqueous buffers are required to maintain the protein's native structure and function. The reaction of this compound with amines is an SN2 reaction. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus increasing its reactivity. However, in a bioconjugation context, the reaction must be performed in an aqueous buffer. It is important to ensure that this compound is soluble in the reaction mixture. A small amount of a water-miscible organic co-solvent, such as DMSO or DMF, can be used to aid in the dissolution of the linker, but the concentration should be kept low (typically <10%) to avoid denaturing the protein.
Q3: How can I control the degree of conjugation (drug-to-antibody ratio, DAR)?
A3: The DAR can be controlled by optimizing several reaction parameters:
-
Stoichiometry: The molar ratio of this compound to the protein is a key determinant of the DAR. Increasing the excess of the linker will generally lead to a higher DAR. It is advisable to perform a series of reactions with varying molar ratios to find the optimal condition for your desired DAR.
-
Reaction Time: The extent of conjugation will increase with reaction time. Monitoring the reaction over time will help determine the optimal duration to achieve the target DAR.
-
Temperature: Higher temperatures will increase the reaction rate, but also the rate of hydrolysis of the linker and potentially lead to protein denaturation. A common starting point is room temperature, with adjustments to lower temperatures for longer reaction times if necessary.
-
pH: As discussed, pH affects both the nucleophilicity of the amine and the stability of the linker.
Q4: What are the potential side reactions when using this compound?
A4: The primary side reaction is the hydrolysis of the mesylate groups to form the corresponding alcohol, rendering the linker inactive for conjugation. This reaction is accelerated at higher pH and temperatures. Another potential side reaction is alkylation of other nucleophilic residues on the protein, such as the thiol group of cysteine, the imidazole (B134444) group of histidine, or the phenolic group of tyrosine, although these are generally less reactive than deprotonated primary amines under the recommended pH conditions. As a bifunctional linker, it can also lead to inter- and intramolecular crosslinking , which may or may not be desirable depending on the application.
Q5: How can I monitor the progress of the conjugation reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the protein and its conjugates. The increase in mass corresponds to the number of linker molecules attached, allowing for the determination of the DAR distribution.
-
High-Performance Liquid Chromatography (HPLC): Techniques like hydrophobic interaction chromatography (HIC) and reversed-phase HPLC (RP-HPLC) can separate the unconjugated protein from the different conjugate species. This allows for the quantification of the different DAR species.
-
UV/Vis Spectroscopy: If the molecule being conjugated has a distinct UV/Vis absorbance, this can be used to estimate the average DAR, provided the extinction coefficients of the protein and the attached molecule are known.
Q6: What is a recommended starting protocol for a conjugation reaction?
A6: The following is a general starting protocol that should be optimized for your specific application:
-
Protein Preparation: Prepare the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate (B84403) or borate (B1201080) buffer at pH 8.5 is a good starting point.
-
Linker Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF at a high concentration (e.g., 100 mM).
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time should be determined experimentally.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of about 50 mM. This will react with any remaining active linker.
-
Purification: Remove the excess linker and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. Further purification to separate different DAR species can be performed using HIC or IEX.[1][2][3][4]
Experimental Protocols and Data
| Parameter | Effect on Conjugation Rate | Effect on Hydrolysis Rate | General Recommendation |
| pH | Increases with pH (due to amine deprotonation) | Increases with pH | Optimize in the range of 8.0-9.5 |
| Temperature | Increases with temperature | Increases with temperature | Start at room temperature; lower for longer reactions |
| Stoichiometry (Linker:Protein) | Increases with higher ratio | Not directly affected | Titrate to achieve desired DAR |
| Protein Concentration | Increases with higher concentration | Not directly affected | Balance between reaction rate and aggregation risk |
Visualizing the Conjugation Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for a typical conjugation reaction and a simplified representation of the mechanism of action for a drug delivered by an alkylating linker.
Caption: A typical experimental workflow for the conjugation of this compound to a protein.
Caption: Simplified mechanism of action for a drug delivered via an alkylating linker, leading to cell death.[5]
References
- 1. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Strategic engineering of alkyl spacer length for a pH-tolerant lysosome marker and dual organelle localization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6-Bis(mesyloxy)hexane for ADC Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,6-Bis(mesyloxy)hexane, a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This guide is designed to address common challenges and provide practical solutions to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ADC synthesis?
A1: this compound is a bifunctional alkylating agent. It serves as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[1][2][3] The mesyloxy groups are good leaving groups, allowing for the covalent attachment of the linker to both the antibody and a cytotoxic payload.
Q2: What is the general reaction scheme for the synthesis of this compound?
A2: The synthesis typically involves the reaction of 1,6-hexanediol (B165255) with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, in an appropriate solvent like dichloromethane (B109758) (DCM).[4][5] The base is crucial for neutralizing the HCl generated during the reaction.[6]
Q3: My reaction yield is consistently low. What are the most common causes?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time, low temperature, or inadequate amount of mesylating agent or base can lead to incomplete conversion of the diol.
-
Side reactions: The formation of byproducts, such as the corresponding alkyl chloride, can reduce the yield of the desired product.[4]
-
Product degradation: The product may be unstable under the reaction or workup conditions.
-
Purification losses: Significant loss of product can occur during purification steps like column chromatography.
Q4: What are the key reaction parameters to optimize for a higher yield?
A4: To improve the yield, consider optimizing the following parameters:
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[5] If the reaction is sluggish, allowing it to slowly warm to room temperature may be beneficial.[5]
-
Base: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[5][7] An excess of the base is generally used to drive the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or toluene (B28343) are preferred to prevent hydrolysis of the methanesulfonyl chloride and the product.[5]
-
Reagent Purity: Ensure that 1,6-hexanediol, methanesulfonyl chloride, and the solvent are of high purity and anhydrous.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress.[5][8] A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the starting material (1,6-hexanediol), the product (this compound), and any potential byproducts. The spots can be visualized using a suitable stain, such as p-anisaldehyde, which will show different colors for the alcohol and the product.[9]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed MsCl). 2. Insufficient amount of base. 3. Reaction temperature is too low. | 1. Use fresh, high-purity methanesulfonyl chloride. Ensure all reagents and solvents are anhydrous. 2. Increase the molar excess of the base (e.g., 2.5-3.0 equivalents). 3. Allow the reaction to stir at 0 °C for a few hours, then let it warm to room temperature and monitor by TLC.[5] |
| Formation of Multiple Products (Visible on TLC) | 1. Formation of mono-mesylated intermediate. 2. Formation of alkyl chloride byproduct. 3. Over-reaction or degradation. | 1. Increase the amount of methanesulfonyl chloride and base, and/or increase the reaction time. 2. Use methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride to eliminate the chloride source.[4] Maintain a low reaction temperature. 3. Ensure the reaction is not running for an excessively long time, especially at higher temperatures. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. 2. Impurities are present. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Purify the product using column chromatography. |
| Difficulty in Purifying the Product | 1. Co-elution of impurities with the product. 2. Product streaking on the TLC/column. | 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes:ethyl acetate) can improve separation.[9] 2. Ensure the crude product is properly adsorbed onto a solid support (e.g., celite or silica (B1680970) gel) before loading onto the column.[9] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,6-hexanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Dissolve 1,6-hexanediol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.5 eq.) to the stirred solution.
-
Add methanesulfonyl chloride (2.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by TLC. If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent such as a mixture of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).[9]
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel or celite.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Characterization Data
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methylene (B1212753) protons of the hexane (B92381) chain and the methyl protons of the mesyl groups.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the carbons of the hexane chain and the methyl carbons of the mesyl groups.
-
TLC: The Rf value will depend on the specific eluent system used. It is expected to be higher than that of the starting diol.
| Compound | ¹H NMR (CDCl₃, 400 MHz) - Predicted | ¹³C NMR (CDCl₃, 100 MHz) - Predicted |
| This compound | δ 4.22 (t, 4H), 3.00 (s, 6H), 1.78 (p, 4H), 1.45 (p, 4H) | δ 69.9, 37.3, 28.8, 25.1 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical guide for troubleshooting low yields in the synthesis.
References
- 1. This compound | CAS#:4239-24-1 | Chemsrc [chemsrc.com]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. glpbio.cn [glpbio.cn]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Stability of ADCs with Mesyloxy Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) featuring mesyloxy linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a mesyloxy linker and what is its proposed mechanism of action in ADCs?
A1: A mesyloxy linker incorporates a mesylate (methanesulfonate) group. Mesylates are excellent leaving groups, making the linker susceptible to nucleophilic attack. In the context of an ADC, the linker is designed to be stable in systemic circulation and then cleave within the target cell to release the cytotoxic payload. The cleavage mechanism is typically triggered by intracellular nucleophiles or a change in the microenvironment.
Q2: What are the primary stability concerns for ADCs with mesyloxy linkers?
A2: The primary stability concerns include:
-
Premature Payload Release: Due to the reactive nature of the mesylate group, the linker may be susceptible to cleavage by nucleophiles present in the bloodstream, leading to off-target toxicity.[1][2][3][4]
-
Hydrolytic Instability: The sulfonate ester bond of the mesyloxy group may be prone to hydrolysis under certain pH and temperature conditions, causing premature drug release.[5][6][7]
-
Aggregation: The hydrophobicity of the linker and payload can lead to ADC aggregation, which can affect efficacy, pharmacokinetics, and immunogenicity.[8][9][10][11][12]
-
Off-Target Conjugation: During the conjugation process, the reactive nature of the linker might lead to non-specific reactions with the antibody.
Q3: My ADC is showing high levels of aggregation. What are the potential causes and solutions?
A3: ADC aggregation is often caused by the increased hydrophobicity of the antibody after conjugation with a hydrophobic payload and linker.[8][10] A high drug-to-antibody ratio (DAR) can exacerbate this issue.[9][10]
-
Troubleshooting:
-
Characterize Aggregates: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates).
-
Optimize Formulation: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars) to improve colloidal stability.
-
Modify Linker: If possible, incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG) or sulfonate groups, into the linker design to decrease overall hydrophobicity.[9][10][13]
-
Control DAR: Optimize the conjugation reaction to achieve a lower, more homogenous DAR.
-
Q4: I am observing significant premature drug release in my in vitro plasma stability assay. How can I troubleshoot this?
A4: Premature drug release from mesyloxy-linked ADCs in plasma is likely due to cleavage by endogenous nucleophiles or enzymatic hydrolysis.[5][6][7]
-
Troubleshooting:
-
Confirm Cleavage Product: Use LC-MS to identify the released drug species and any linker fragments to understand the cleavage mechanism.
-
Assess Hydrolytic Stability: Perform stability studies in buffers at different pH values (e.g., 5.0, 7.4) to determine the contribution of hydrolysis to drug release.
-
Linker Modification: Consider redesigning the linker to be less electrophilic or to introduce steric hindrance around the mesyloxy group to protect it from nucleophilic attack.
-
Alternative Linker Chemistry: Explore more stable linker technologies, such as certain sulfone-based linkers, which have shown improved plasma stability.[14][15]
-
Troubleshooting Guides
Issue 1: Low Therapeutic Index and Off-Target Toxicity in vivo
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Premature Linker Cleavage in Circulation | 1. Perform a pharmacokinetic (PK) study in an animal model.[16] 2. Measure both total antibody and intact ADC concentrations over time using ELISA and/or LC-MS.[1] 3. Quantify free payload in plasma using LC-MS/MS.[1] | If free payload is detected early and intact ADC clears rapidly, consider linker redesign for enhanced stability. Explore linkers with different cleavage mechanisms. |
| Non-specific ADC Uptake | 1. Evaluate the biodistribution of the ADC in relevant tissues. 2. Assess ADC uptake in antigen-negative cells in vitro. | If significant uptake in non-target tissues is observed, re-evaluate the antibody target and its expression profile. |
| Hydrophobicity-driven Clearance | 1. Analyze the hydrophobicity of the ADC using Hydrophobic Interaction Chromatography (HIC). 2. Correlate HIC profile with PK data. | If high hydrophobicity correlates with rapid clearance, consider incorporating hydrophilic moieties into the linker.[10] |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) and Heterogeneity
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal Conjugation Conditions | 1. Analyze the ADC product by Mass Spectrometry (MS) to determine the distribution of drug species. 2. Vary reaction parameters such as pH, temperature, reaction time, and linker-to-antibody molar ratio. | Optimize the conjugation protocol to achieve the desired DAR and a more homogenous product. |
| Antibody Modification | 1. Use peptide mapping or intact mass analysis to check for unintended modifications on the antibody. | Adjust reaction conditions to minimize side reactions. Consider site-specific conjugation methods for better control. |
| Linker Instability During Conjugation | 1. Analyze the reaction mixture for linker degradation products. | Use fresh linker solution and optimize buffer conditions to maintain linker integrity during the reaction. |
Data Presentation
Table 1: Comparative Stability of Different Linker Types in Human Plasma (Illustrative Data)
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (Days) | Primary Stability Concern |
| Mesyloxy (Hypothetical) | Nucleophilic Attack / Hydrolysis | 1 - 3 | Susceptibility to plasma nucleophiles |
| Hydrazone | Acid Hydrolysis | ~2 | Instability at physiological pH[2][17] |
| Disulfide | Thiol-Disulfide Exchange | 3 - 7 | Susceptibility to reducing agents |
| Valine-Citrulline (Peptide) | Enzymatic (Cathepsin B) | > 7 | Susceptibility to other proteases (species-dependent)[18][19] |
| Sulfone | Michael Addition (Thiol-reactive) | > 14 | Potential for retro-Michael reaction (less than maleimide)[14][15] |
| Non-cleavable (Thioether) | Proteolytic Degradation | > 14 | Requires full antibody degradation for payload release[4][20] |
Note: Data for the mesyloxy linker is hypothetical and for illustrative purposes, based on its chemical properties. Actual stability will depend on the specific linker design.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature drug release in plasma.
Methodology:
-
Sample Preparation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C. Include a control sample in a formulation buffer.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Quantification of Intact ADC (ELISA-based):
-
Coat a 96-well plate with the target antigen.
-
Add plasma samples at different dilutions.
-
Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the antibody portion of the ADC.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis: Plot the concentration of intact ADC and free payload over time to determine the ADC's half-life in plasma.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomers, dimers, and high molecular weight species (HMWS) in an ADC sample.
Methodology:
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 50 µg).
-
Elution: Elute the sample isocratically at a constant flow rate.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and HMWS to calculate the percentage of each species.
Visualizations
Caption: Proposed signaling pathway for ADC targeting and payload release.
Caption: Logical workflow for troubleshooting ADC stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Semantic Scholar [semanticscholar.org]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. adcreview.com [adcreview.com]
- 13. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Purification strategies for 1,6-Bis(mesyloxy)hexane reaction byproducts.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of 1,6-Bis(mesyloxy)hexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound from 1,6-hexanediol (B165255) and methanesulfonyl chloride can lead to several byproducts. The most common impurities include:
-
Unreacted 1,6-hexanediol: Incomplete reaction can leave starting material in the crude product.
-
Mono-mesylated 1,6-hexanediol: Incomplete mesylation of both hydroxyl groups results in this intermediate.
-
1-Chloro-6-(mesyloxy)hexane and 1,6-dichlorohexane: These can form if the reaction is carried out with methanesulfonyl chloride in the presence of a base like triethylamine (B128534), which can act as a chloride source.
-
Elimination byproducts: Although less common with primary alcohols, elimination reactions can potentially occur under certain conditions, leading to unsaturated species.
-
Polymeric materials: Under forcing conditions or in the presence of certain impurities, polymerization of the starting material or product can occur.
Q2: What are the recommended purification strategies for crude this compound?
A2: The primary purification methods for this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for obtaining highly pure material, especially for larger scale purifications. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: Flash column chromatography is effective for separating the desired product from byproducts with different polarities. It is particularly useful for smaller scale purifications or when recrystallization is not effective.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By comparing the TLC profile of the crude mixture with that of the collected fractions (from column chromatography) or the recrystallized solid, you can assess the purity. The desired product, this compound, is more non-polar than the diol starting material and the mono-mesylated intermediate.
Q4: What are the typical storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible substances. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery after recrystallization | The chosen solvent system is not ideal; the product might be too soluble even at low temperatures. | - Test a range of solvent systems (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes, dichloromethane (B109758)/hexanes) on a small scale to find one that provides good solubility at high temperatures and poor solubility at low temperatures.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Allow sufficient time for crystallization to occur at room temperature before cooling further. |
| Product loss during column chromatography | The chosen eluent system is too polar, causing the product to elute too quickly with impurities. | - Optimize the eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired product.- Ensure proper packing of the silica (B1680970) gel column to avoid channeling. |
| Product is an oil and does not crystallize | The product is impure, or the chosen crystallization solvent is unsuitable. | - First, try to purify a small amount by column chromatography to obtain a pure sample for seeding the crystallization.- Experiment with different solvent systems for recrystallization. Sometimes, using a co-solvent system can induce crystallization. |
Issue 2: Product Purity is Not Satisfactory
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of starting material (1,6-hexanediol) in the final product | Incomplete reaction or inefficient purification. | - If the amount of starting material is significant, consider repeating the reaction with a slight excess of methanesulfonyl chloride and ensuring sufficient reaction time.- For purification, use a less polar eluent system during column chromatography to better separate the more polar diol from the product. |
| Presence of mono-mesylated intermediate | Incomplete reaction. | - Similar to unreacted diol, ensure the reaction goes to completion.- Column chromatography with a carefully chosen eluent gradient can effectively separate the mono-mesylated compound from the desired bis-mesylate. |
| Presence of chlorinated byproducts | Reaction conditions favoring chloride formation. | - Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can prevent the formation of chlorinated byproducts.- If using methanesulfonyl chloride, a non-nucleophilic base like pyridine (B92270) may be a better choice than triethylamine. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Dissolve 1,6-hexanediol (1 equivalent) in a suitable solvent such as dichloromethane or toluene (B28343) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Add a base, such as triethylamine or pyridine (2.2 to 2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Protocol 2: Work-up and Initial Purification
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Cold dilute hydrochloric acid (e.g., 1 M HCl) to remove the excess base.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine (saturated aqueous sodium chloride solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals begin to form, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
Protocol 4: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The optimal eluent ratio should be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Polarity Relative to Product | Recommended Removal Method |
| 1,6-Hexanediol | HO-(CH₂)₆-OH | More Polar | Column Chromatography, Recrystallization |
| Mono-mesylated 1,6-hexanediol | MsO-(CH₂)₆-OH | More Polar | Column Chromatography |
| 1-Chloro-6-(mesyloxy)hexane | MsO-(CH₂)₆-Cl | Similar | Column Chromatography |
| Triethylammonium chloride | (C₂H₅)₃N·HCl | Very Polar | Aqueous Work-up |
Visualizations
Technical Support Center: 1,6-Bis(mesyloxy)hexane Conjugation
Welcome to the technical support center for 1,6-Bis(mesyloxy)hexane conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this bifunctional crosslinker in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the scaling up of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
A1: this compound is a homobifunctional crosslinking agent. It contains two mesylate (methanesulfonate) ester functional groups at either end of a six-carbon hexane (B92381) spacer. Mesylates are good leaving groups, making the terminal carbons of the hexane chain susceptible to nucleophilic attack. Its primary application is in the covalent conjugation of biomolecules, particularly in the development of ADCs, where it can be used to link a cytotoxic payload to an antibody.[1][2]
Q2: Which functional groups on a protein does this compound react with?
A2: this compound is an alkylating agent and reacts with nucleophilic functional groups on proteins. The most common targets are the primary amines of lysine (B10760008) residues and the N-terminus of the polypeptide chain.[3] Other nucleophilic residues such as the thiol groups of cysteine residues can also be targeted.
Q3: What are the main challenges when scaling up conjugation with this compound?
A3: The main challenges include:
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Controlling the Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal number of payload molecules per antibody is crucial for the efficacy and safety of an ADC.[4]
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Preventing Aggregation: The conjugation process, especially with hydrophobic payloads, can lead to protein aggregation, which can impact the stability, efficacy, and safety of the final product.[5][6][7]
-
Minimizing Side Reactions: The high reactivity of mesylate esters can lead to unwanted side reactions, such as hydrolysis of the linker or cross-linking between antibody molecules.[8][9]
-
Purification of the Conjugate: Separating the desired ADC from unconjugated antibody, excess payload-linker, and aggregated species can be challenging.[10][][12]
Q4: How does the hydrophobicity of the this compound linker impact the ADC?
A4: The hexane spacer of this compound is relatively hydrophobic. When conjugated to an antibody, especially in combination with a hydrophobic payload, it can increase the overall hydrophobicity of the ADC.[13][14] This increased hydrophobicity can contribute to aggregation and may affect the pharmacokinetic properties of the conjugate.[15]
Troubleshooting Guide
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The pH of the reaction buffer influences the nucleophilicity of the target amino acid residues. For lysine conjugation, a pH range of 8.0-9.0 is generally recommended to ensure the primary amines are deprotonated and thus more nucleophilic. Perform small-scale experiments to optimize the pH. |
| Incorrect Molar Ratio of Linker to Antibody | A low molar excess of the this compound-payload construct may result in incomplete conjugation. Conversely, a very high excess can lead to a high DAR and potential aggregation. Titrate the molar ratio of the linker-payload to the antibody to find the optimal balance. Start with a 5 to 20-fold molar excess. |
| Hydrolysis of Mesylate Groups | Mesylate esters can hydrolyze in aqueous buffers, especially at higher pH and temperature.[9] Prepare the this compound-payload solution immediately before adding it to the antibody solution. Consider using co-solvents like DMSO or DMF to improve the stability and solubility of the linker-payload, but keep the final concentration of the organic solvent low (typically <10%) to avoid denaturing the antibody. |
| Slow Reaction Kinetics | Conjugation reactions may be slow at lower temperatures. If the stability of the antibody allows, consider increasing the reaction temperature to 37°C to enhance the reaction rate. Monitor the reaction over time to determine the optimal reaction duration. |
Issue 2: High Levels of Aggregation Post-Conjugation
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High DAR and Increased Hydrophobicity | A high number of conjugated hydrophobic linker-payloads can expose hydrophobic patches on the antibody surface, leading to aggregation.[5][6][7] Aim for a lower, more controlled DAR by optimizing the molar ratio of the linker-payload. |
| Unfavorable Buffer Conditions | The ionic strength and pH of the buffer can impact protein stability.[5] Screen different buffer systems and ionic strengths to find conditions that minimize aggregation. The inclusion of excipients such as arginine or polysorbates in the formulation buffer can also help to reduce aggregation. |
| Presence of Organic Solvents | While co-solvents can aid in the solubility of the linker-payload, high concentrations can destabilize the antibody. Minimize the concentration of organic solvents in the final reaction mixture. |
| Intramolecular and Intermolecular Cross-linking | As a bifunctional linker, this compound can potentially cross-link different antibody molecules, leading to high molecular weight aggregates. To mitigate this, consider a two-step conjugation strategy where the payload is first attached to the linker before conjugation to the antibody. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Payload to an Antibody
This protocol describes the conjugation of a payload containing a primary amine to an antibody using this compound.
Step 1: Activation of this compound with the Payload
-
Dissolve the Payload: Dissolve the amine-containing payload in an appropriate organic solvent (e.g., anhydrous DMSO or DMF).
-
Prepare the Linker Solution: Dissolve this compound in the same organic solvent.
-
Reaction: Add a molar excess of this compound to the payload solution. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the mesylate groups. The reaction can be carried out at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated linker-payload.
-
Purification: Purify the activated linker-payload from excess this compound using reverse-phase HPLC.
Step 2: Conjugation to the Antibody
-
Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5).
-
Conjugation Reaction: Add the purified linker-payload (dissolved in a minimal amount of a compatible organic solvent like DMSO) to the antibody solution at a specific molar ratio (e.g., 10:1 linker-payload to antibody).
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]
Protocol 2: Characterization of the ADC
-
Protein Concentration: Determine the protein concentration of the purified ADC using a standard protein assay such as a BCA assay or by measuring the absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Analysis:
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths.[16]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR.[17]
-
-
Aggregation Analysis: Use size-exclusion chromatography (SEC) to quantify the amount of high molecular weight species (aggregates) in the purified ADC.[12]
-
Purity Analysis: Assess the purity of the ADC using SDS-PAGE under both reducing and non-reducing conditions.
Visualizations
Caption: A typical experimental workflow for a two-step conjugation.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. lcms.cz [lcms.cz]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The alkaline hydrolysis of sulfonate esters: challenges in interpreting experimental and theoretical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 1,6-Bis(mesyloxy)hexane Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1,6-Bis(mesyloxy)hexane conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug conjugates?
A1: this compound is a bifunctional crosslinking agent. In drug development, it often serves as a cleavable linker to connect a targeting moiety, such as an antibody or a small molecule, to a therapeutic payload. Its hexane-based structure provides a specific spacing between the two conjugated parts.
Q2: What are the primary reasons for solubility issues with this compound conjugates?
A2: The primary reason for solubility challenges stems from the hydrophobic nature of the hexane (B92381) linker.[1][2] When conjugated to proteins or other large molecules, these hydrophobic linkers can lead to the formation of aggregates, especially at higher drug-to-antibody ratios (DARs) in the case of antibody-drug conjugates (ADCs).[] This increased surface hydrophobicity can cause the conjugates to precipitate out of aqueous solutions.[4][5]
Q3: How does the drug-to-antibody ratio (DAR) affect the solubility of ADCs with this compound linkers?
A3: A higher DAR, meaning more drug-linker molecules are attached to a single antibody, increases the overall hydrophobicity of the ADC.[] This can significantly decrease solubility and increase the propensity for aggregation.[2] It is crucial to optimize the DAR to balance therapeutic efficacy with acceptable physicochemical properties like solubility.
Q4: What are some initial steps to take when my this compound conjugate is not dissolving?
A4: Start by attempting to dissolve the conjugate in a small amount of a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it into your aqueous buffer of choice.[4] Gentle vortexing or sonication can also aid in dissolution. It is also important to visually inspect for any precipitates.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The hydrophobic nature of the hexane linker can cause the conjugate to aggregate and precipitate out of solution when the concentration of the organic co-solvent is lowered.[1] | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Add the conjugate solution dropwise to the aqueous buffer while gently stirring to avoid localized high concentrations.- Consider using formulation aids such as surfactants or cyclodextrins to improve solubility.[6][7] |
| Visible aggregates or turbidity in the solution | The conjugate is forming insoluble aggregates due to intermolecular hydrophobic interactions.[4][5] | - Centrifuge the solution to pellet the aggregates and carefully collect the supernatant. Quantify the protein concentration in the supernatant to determine the amount of soluble conjugate.- Optimize buffer conditions, such as pH and ionic strength, as proteins are least soluble at their isoelectric point (pI).[6]- Add stabilizing excipients like arginine or glycerol (B35011) to the buffer.[6][7] |
| Low recovery after purification | The conjugate is aggregating and being lost during chromatography or filtration steps. | - Perform purification at a lower temperature to reduce the rate of aggregation.- Use a buffer with optimized pH and ionic strength throughout the purification process.- Consider adding a non-ionic detergent (e.g., Tween-20) at a low concentration to the purification buffers.[7] |
| Inconsistent results in biological assays | Poor solubility is leading to variable concentrations of the active conjugate in the assay medium. | - Prepare fresh dilutions of the conjugate immediately before each experiment.- Filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles.- Quantify the concentration of the conjugate in the final assay medium using an appropriate analytical method (e.g., HPLC) to ensure consistency.[4] |
Experimental Protocols
Protocol 1: General Solubilization of a Lyophilized this compound Conjugate
Objective: To solubilize a lyophilized conjugate for use in in-vitro experiments.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator bath
-
0.22 µm syringe filter
Procedure:
-
Allow the lyophilized conjugate to equilibrate to room temperature.
-
Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
-
Gently vortex the vial for 1-2 minutes to aid dissolution.
-
If the conjugate is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter.
-
For use in aqueous-based assays, slowly add the DMSO stock solution to the pre-warmed (37°C) aqueous buffer (e.g., PBS) with gentle stirring to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible (typically <1%) to minimize solvent effects on biological systems.
-
If any precipitation is observed, the final concentration may be too high and should be reduced.
-
Filter the final diluted solution through a 0.22 µm syringe filter before adding it to your experimental setup.
Protocol 2: Determination of Kinetic Solubility by Turbidimetry
Objective: To assess the kinetic solubility of a this compound conjugate in an aqueous buffer.
Materials:
-
This compound conjugate
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader with nephelometry or turbidity measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of the conjugate in 100% DMSO.
-
Create a series of dilutions of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each dilution in triplicate.
-
Add 198 µL of PBS (pH 7.4) to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake it at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Data Presentation
Table 1: Example Solubility Data for a Hypothetical this compound Conjugate (Compound X)
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| 100% DMSO | >10,000 | Clear solution |
| PBS, pH 7.4 | < 5 | Visible precipitate |
| PBS, pH 7.4 + 1% DMSO | 25 | Clear solution |
| PBS, pH 7.4 + 5% DMSO | 150 | Clear solution |
| PBS, pH 7.4 + 0.1% Tween-20 | 50 | Slight haze |
Visualizations
Experimental Workflow for Solubilization and Use
Example Signaling Pathway: EGFR Pathway
Many antibody-drug conjugates and other targeted therapies are designed to interfere with cancer cell signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target.[8][9][10]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Mesyloxy Linkers in Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of mesyloxy linkers in a plasma environment.
Frequently Asked Questions (FAQs)
Q1: What is a mesyloxy linker and why is it used?
A mesyloxy linker incorporates a methanesulfonyl (mesylate) group, which can function as a cleavable linkage in prodrugs and bioconjugates, such as antibody-drug conjugates (ADCs). The sulfonate ester bond is designed to be stable under certain conditions but can be cleaved to release an active payload at a desired site.
Q2: What causes the premature cleavage of mesyloxy linkers in plasma?
Premature cleavage of mesyloxy linkers in plasma is primarily due to enzymatic hydrolysis. Plasma contains various esterases, including carboxylesterases and cholinesterases, that can recognize and hydrolyze the sulfonate ester bond, leading to the unintended release of the conjugated payload into systemic circulation.[1][2] This can result in off-target toxicity and reduced therapeutic efficacy.[3]
Q3: How can I determine if my mesyloxy linker is unstable in plasma?
The stability of a mesyloxy linker can be assessed using an in vitro plasma stability assay. This involves incubating the conjugate in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time.[4][5] Aliquots are taken at various time points, and the amount of intact conjugate and released payload is quantified using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] A significant decrease in the concentration of the intact conjugate over time indicates instability.
Q4: Are there species-specific differences in mesyloxy linker stability?
Yes, the enzymatic activity of plasma can vary significantly between species. For instance, mouse plasma is known to have higher carboxylesterase activity compared to human plasma, which can lead to faster cleavage of certain linkers in mice.[7] Therefore, it is crucial to assess linker stability in plasma from the relevant species for your preclinical and clinical studies.
Troubleshooting Guide: Premature Mesyloxy Linker Cleavage
Issue: Rapid release of payload observed in in vitro plasma stability assay.
Potential Causes:
-
Enzymatic Hydrolysis: The primary cause is the cleavage of the sulfonate ester bond by plasma esterases.[1][2]
-
Chemical Instability: The linker may be inherently unstable at physiological pH (around 7.4).
Recommended Solutions:
-
Structural Modification of the Linker:
-
Introduce Steric Hindrance: Modifying the chemical structure near the sulfonate ester bond can physically block the approach of plasma esterases. Adding bulky chemical groups adjacent to the cleavage site can significantly improve plasma stability.
-
Alter Electronic Properties: Modifying substituents on the linker can alter the electronic properties of the sulfonate ester, making it less susceptible to nucleophilic attack by enzymes.
-
Utilize a Self-Immolative Strategy: Design a linker that is stable under physiological conditions but is cleaved by a specific trigger, such as an enzyme present at the target site. A self-immolative γ-aminopropylsulfonate linker, for example, remains stable until an initial enzymatic cleavage triggers a rapid intramolecular cyclization to release the payload.[8]
-
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating the drug conjugate within lipid-based delivery systems like liposomes or micelles can shield the labile linker from plasma enzymes.[9]
-
Polymer-Based Formulations: Conjugating or encapsulating the therapeutic agent with polymers can also provide protection against enzymatic degradation in the plasma.[9]
-
Co-administration with Enzyme Inhibitors: While less common for systemic applications due to potential side effects, co-administering a specific inhibitor of the problematic plasma esterase could be considered in some research contexts.[9]
-
Data on Linker Stability in Plasma
While specific quantitative data for a wide range of mesyloxy linkers is not extensively published, the following table provides a comparative summary of the stability of other common cleavable linkers in plasma to serve as a benchmark. Stability is often reported as the half-life (t₁/₂) or the percentage of intact conjugate remaining after a specific incubation time.
| Linker Type | Plasma Source | Incubation Time | Stability Metric | Reference |
| Valine-Citrulline (vc) | Human | - | Generally stable | [10] |
| Valine-Citrulline (vc) | Mouse | - | Labile (cleaved by Ces1c) | [7][10] |
| Hydrazone | Human | 2 days | t₁/₂ ≈ 2 days | [4] |
| Carbonate | Human | 36 hours | t₁/₂ ≈ 36 hours | [4] |
| Silyl Ether | Human | >7 days | t₁/₂ > 7 days | [4] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Mouse & Human | 7 days | Stable | [11] |
| γ-aminopropylsulfonate | - | - | Considerably stable under physiological conditions | [8] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat | 7 days | More stable than Val-Cit alone | [12] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of a mesyloxy linker-conjugated compound in plasma.
1. Materials and Reagents:
-
Test compound (mesyloxy linker conjugate)
-
Control compound (known stable and unstable compounds)
-
Plasma (e.g., human, mouse, rat) from commercial vendors
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN) containing an internal standard for quenching
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add the test compound to pre-warmed (37°C) plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the plasma samples at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for more stable compounds), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding a set volume of cold acetonitrile containing an internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis to quantify the remaining concentration of the intact test compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining intact compound against time.
-
The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = -ln(2) / slope
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathway of premature mesyloxy linker cleavage in plasma leading to off-target toxicity.
Caption: A workflow for troubleshooting and improving the plasma stability of mesyloxy linkers.
References
- 1. Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-Linker for Long-Term Storage of Antibody-Drug Conjugates (ADCs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the long-term storage of Antibody-Drug Conjugates (ADCs), with a focus on optimizing the drug-linker.
Troubleshooting Guides
This section provides solutions to common problems encountered during the long-term storage of ADCs.
Issue 1: Increased Aggregation or Precipitation Observed During Storage
Q1: What are the common causes of ADC aggregation and precipitation during long-term storage?
A1: Aggregation and precipitation of ADCs during long-term storage are primarily driven by the increased hydrophobicity introduced by the drug-linker and payload.[1][2] Several factors can contribute to this instability:
-
Hydrophobic Interactions: The hydrophobic nature of many cytotoxic payloads can lead to intermolecular interactions between ADC molecules, causing them to aggregate and eventually precipitate out of solution.[3][4]
-
Linker Chemistry: The choice of linker can significantly influence stability. Some linkers may be more prone to hydrolysis or other degradation pathways that expose hydrophobic regions, leading to aggregation.[5][6]
-
High Drug-to-Antibody Ratio (DAR): ADCs with a higher DAR possess increased hydrophobicity, making them more susceptible to aggregation.[7][8]
-
Storage Conditions: Inappropriate storage temperatures, freeze-thaw cycles, and exposure to light or agitation can physically and chemically stress the ADC, promoting aggregation.[4][9]
-
Formulation Buffer: Suboptimal buffer conditions, such as pH or the absence of stabilizing excipients, can fail to protect the ADC from aggregation.[10][11]
Q2: How can I troubleshoot and mitigate ADC aggregation during storage?
A2: To address ADC aggregation, a systematic approach is recommended. The following flowchart outlines a troubleshooting workflow:
Issue 2: Loss of Potency or Altered Drug-to-Antibody Ratio (DAR) Over Time
Q3: What leads to a decrease in ADC potency or a change in DAR during long-term storage?
A3: A decline in potency or a shift in the average DAR is often linked to the chemical instability of the drug-linker. Potential causes include:
-
Linker Cleavage: Premature cleavage of the linker can lead to the release of the cytotoxic payload from the antibody.[6][12] This is particularly relevant for cleavable linkers that may be sensitive to hydrolysis or other chemical degradation pathways in the storage buffer.[13][14]
-
Payload Degradation: The small molecule drug itself may degrade over time, rendering it inactive.[13] This can be influenced by factors such as temperature, light exposure, and pH of the formulation.
-
Antibody Fragmentation: Degradation of the antibody component, such as fragmentation, can result in the loss of conjugated drug molecules and a decrease in the overall DAR.[15]
Q4: How can I investigate and prevent loss of potency and changes in DAR?
A4: A combination of analytical characterization and formulation optimization is crucial.
-
Analytical Characterization: Employ a suite of analytical techniques to pinpoint the cause of instability.
-
Formulation Optimization: Adjust the formulation to enhance the stability of the drug-linker. This may involve optimizing the buffer pH to minimize hydrolysis or adding excipients that protect the linker and payload.[10]
-
Linker Re-evaluation: If formulation changes are insufficient, consider re-evaluating the linker chemistry. More stable, non-cleavable linkers or cleavable linkers with improved stability profiles may be necessary.[6][16]
Frequently Asked Questions (FAQs)
Storage and Handling
Q5: What are the recommended general storage conditions for ADCs?
A5: To maintain stability and efficacy, ADCs should typically be stored at ultra-cold temperatures, ranging from -20°C to -80°C.[9][17] It is critical to prevent temperature fluctuations during storage and transport.[9] For many ADCs, lyophilization (freeze-drying) can provide a more stable format for long-term storage.[3][18] Always refer to the specific product datasheet for recommended storage conditions.[19][20]
Q6: Is it acceptable to repeatedly freeze and thaw ADC samples?
A6: No, repeated freeze-thaw cycles should be avoided as they can lead to ADC denaturation and aggregation, reducing binding capacity.[19][21] It is highly recommended to aliquot ADC solutions into single-use volumes before freezing to minimize the number of freeze-thaw cycles.[20][21]
Drug-Linker and Formulation
Q7: How does the hydrophobicity of the drug-linker impact long-term stability?
A7: The introduction of hydrophobic drug-linkers is a primary cause of ADC aggregation.[1][22] Highly hydrophobic payloads increase the propensity for ADCs to self-associate in aqueous solutions to minimize the exposure of these hydrophobic regions.[4] This can lead to the formation of soluble and insoluble aggregates, impacting both the safety and efficacy of the therapeutic.[23]
Q8: What role do formulation buffers and excipients play in ADC stability?
A8: Formulation buffers and excipients are critical for maintaining ADC stability during long-term storage.[10][11]
-
Buffers: Maintain an optimal pH to ensure the stability of the antibody, linker, and payload.
-
Stabilizers/Surfactants (e.g., polysorbates): These excipients help to prevent aggregation by reducing hydrophobic interactions between ADC molecules.[3]
-
Cryoprotectants (for frozen solutions): Substances like glycerol (B35011) can be used in some antibody formulations to prevent freezing and the associated damage from ice crystal formation.[19] However, for ADCs, specific stabilizing buffers are often required for frozen storage.[3]
Data Summary Tables
Table 1: Recommended Storage Conditions for ADCs
| Storage Format | Temperature Range | Key Considerations |
| Liquid (Frozen) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. Ensure freezer is not frost-free to prevent temperature cycling.[9][21] |
| Lyophilized (Freeze-Dried) | 2-8°C or as specified | Generally offers superior long-term stability. Protect from moisture.[3][18] |
| Liquid (Refrigerated) | 2-8°C | Typically for short-term storage (weeks to months).[3] Prone to faster degradation compared to frozen or lyophilized forms. |
Table 2: Common Analytical Techniques for ADC Stability Assessment
| Analytical Technique | Parameter Measured | Purpose in Stability Testing |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation | Quantifies the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).[7][24] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR), Drug Distribution | Determines the average DAR and the distribution of different drug-loaded species.[24][25] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Free Drug, Payload Stability | Measures the amount of unconjugated payload and its degradation products.[25][26] |
| Mass Spectrometry (MS) | Intact Mass, DAR, Payload Identification | Confirms the identity and integrity of the ADC, measures DAR, and identifies degradation products.[26][27] |
| Differential Scanning Calorimetry (DSC) | Thermal Stability (Tm) | Assesses the conformational stability of the ADC by measuring its melting temperature.[5][7] |
| Circular Dichroism (CD) Spectroscopy | Secondary and Tertiary Structure | Evaluates changes in the higher-order structure of the antibody component.[7][24] |
Experimental Protocols
Protocol 1: Accelerated Stability Study using Size Exclusion Chromatography (SEC)
Objective: To assess the propensity of an ADC to aggregate under thermal stress, providing a predictive measure of long-term storage stability.
Methodology:
-
Sample Preparation:
-
Prepare aliquots of the ADC at a concentration of 1 mg/mL in the desired formulation buffer.
-
Prepare a control sample of the unconjugated monoclonal antibody (mAb) at the same concentration and in the same buffer.
-
-
Incubation:
-
Place one set of ADC and mAb aliquots in a temperature-controlled incubator at 40°C (accelerated condition).
-
Store a corresponding set of aliquots at 5°C (control condition).
-
-
Time Points:
-
Withdraw samples from both the 40°C and 5°C conditions at specified time points (e.g., 0, 1 week, 2 weeks, 4 weeks).
-
-
SEC Analysis:
-
Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the appropriate mobile phase (typically a phosphate (B84403) or histidine buffer at a physiological pH).
-
Inject a consistent volume of each sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species at each time point.
-
Compare the rate of aggregation for the ADC at 40°C to the control condition and to the unconjugated mAb to determine the impact of the drug-linker on stability.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)
Objective: To measure the average DAR and the distribution of drug-conjugated species in an ADC sample over time.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the HIC mobile phase A (e.g., a high salt buffer like 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
-
HIC System and Column:
-
Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% mobile phase A.
-
Inject the prepared ADC sample.
-
Elute the bound ADC using a linear gradient from 100% mobile phase A to 100% mobile phase B (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Monitor the elution profile with a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic.
-
Calculate the relative percentage of each peak.
-
Determine the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Visualizations
References
- 1. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cellmosaic.com [cellmosaic.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veranova.com [veranova.com]
- 7. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 9. susupport.com [susupport.com]
- 10. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. leapchem.com [leapchem.com]
- 13. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. susupport.com [susupport.com]
- 18. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How should I store my antibody? | Cell Signaling Technology [cellsignal.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. lifetein.com [lifetein.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. adcreview.com [adcreview.com]
- 24. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 25. pharmafocusamerica.com [pharmafocusamerica.com]
- 26. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Mitigating Off-Target Toxicity of Alkylating ADC Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the off-target toxicity of alkylating linkers in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity associated with alkylating ADC linkers?
A1: Off-target toxicity of alkylating ADC linkers primarily arises from two mechanisms:
-
Premature Payload Release: The linker may be unstable in systemic circulation, leading to the premature cleavage and release of the highly potent alkylating payload before the ADC reaches the target tumor cells. This free payload can then indiscriminately alkylate proteins and DNA in healthy tissues, causing systemic toxicity.[1][2][3][4]
-
"On-Target, Off-Tumor" Toxicity: The target antigen of the ADC may be expressed at low levels on healthy cells. The ADC can bind to these cells and, following internalization, release the alkylating agent, leading to toxicity in normal tissues.[2][3]
-
Non-specific Uptake: Intact ADCs can be taken up by healthy cells, particularly in organs with high blood flow and phagocytic activity like the liver and spleen, through non-specific endocytosis.[2][5]
Q2: What are the common dose-limiting toxicities (DLTs) observed with ADCs containing alkylating agents?
A2: Common DLTs include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal issues, and liver toxicity.[1] These toxicities are often a direct consequence of the off-target activity of the released alkylating payload on rapidly dividing cells and metabolically active tissues.
Q3: How does the choice of linker chemistry influence off-target toxicity?
A3: The stability of the linker is a critical determinant of the therapeutic index.[6][]
-
Cleavable Linkers: These are designed to release the payload under specific conditions found within the tumor microenvironment or inside tumor cells (e.g., low pH, high glutathione (B108866) levels, or presence of specific enzymes).[8] However, if these conditions are met prematurely in circulation, off-target toxicity can occur.[9]
-
Non-cleavable Linkers: These linkers are generally more stable in circulation as they rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2][8] This can reduce off-target toxicity but may result in lower efficacy due to less efficient payload release and a lack of a bystander effect.[2]
Q4: What is the "bystander effect," and how does it relate to off-target toxicity?
A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring antigen-negative tumor cells.[2] While this can enhance anti-tumor efficacy, a highly membrane-permeable payload can also diffuse into and kill nearby healthy cells, contributing to on-site, off-target toxicity.[3][10]
Troubleshooting Guides
Problem 1: High background cytotoxicity in antigen-negative cell lines.
-
Possible Cause 1: Linker Instability. The ADC may be releasing its payload into the cell culture medium.
-
Troubleshooting Step: Perform a plasma/media stability assay to assess linker stability under experimental conditions. (See Experimental Protocol 1).
-
-
Possible Cause 2: Non-specific uptake of the ADC.
-
Troubleshooting Step: Include a non-targeting ADC control (an ADC with the same linker and payload but an antibody that does not bind to any target on the cells) to assess the level of non-specific uptake and killing.
-
-
Possible Cause 3: Free payload contamination in the ADC preparation.
-
Troubleshooting Step: Analyze the ADC preparation for the presence of free payload using techniques like reverse-phase HPLC or LC-MS.
-
Problem 2: Inconsistent IC50 values in in vitro cytotoxicity assays.
-
Possible Cause 1: Cell health and passage number. Variations in cell health, passage number, and seeding density can significantly impact assay results.[11]
-
Troubleshooting Step: Use cells within a defined low passage number range and ensure consistent cell seeding density. Monitor cell viability and morphology prior to each experiment.
-
-
Possible Cause 2: Reagent variability. Inconsistent quality of reagents, such as serum, can affect cell growth and ADC activity.[11]
-
Troubleshooting Step: Use a single, qualified lot of serum and other critical reagents for a set of comparative experiments.
-
-
Possible Cause 3: Assay-specific issues. For example, in an MTT assay, the ADC or payload might interfere with the formazan (B1609692) production.[12]
-
Troubleshooting Step: Run a control with the ADC and payload in cell-free media to check for direct reduction of the MTT reagent.[12] Consider using an alternative viability assay like CellTiter-Glo.
-
Problem 3: Poor correlation between in vitro cytotoxicity and in vivo efficacy.
-
Possible Cause 1: Differences in linker stability between in vitro and in vivo environments. A linker that is stable in cell culture media may be rapidly cleaved in plasma.
-
Troubleshooting Step: Conduct a plasma stability assay using plasma from the animal species that will be used for in vivo studies. (See Experimental Protocol 1).
-
-
Possible Cause 2: Pharmacokinetic (PK) properties of the ADC. The ADC may have poor exposure in vivo due to rapid clearance.
-
Troubleshooting Step: Perform a PK study in an appropriate animal model to determine the in vivo half-life and exposure of the ADC.
-
-
Possible Cause 3: Inefficient tumor penetration. The ADC may not be effectively reaching the tumor tissue.
-
Troubleshooting Step: Conduct biodistribution studies to assess the accumulation of the ADC in the tumor and other organs.
-
Data Presentation
Table 1: Representative Data from an In Vitro Cytotoxicity Assay (MTT)
| Cell Line | Target Antigen Expression | ADC Concentration (nM) | % Cell Viability | IC50 (nM) |
| Cell Line A | High | 0.01 | 95.2 | 0.5 |
| 0.1 | 78.5 | |||
| 1 | 45.3 | |||
| 10 | 12.1 | |||
| 100 | 5.6 | |||
| Cell Line B | Low | 0.01 | 98.7 | 55.2 |
| 0.1 | 96.4 | |||
| 1 | 90.1 | |||
| 10 | 65.8 | |||
| 100 | 35.2 | |||
| Cell Line C | Negative | 0.01 | 99.5 | >1000 |
| 0.1 | 98.9 | |||
| 1 | 97.2 | |||
| 10 | 95.6 | |||
| 100 | 92.3 |
Table 2: Representative Data from a Plasma Stability Assay (LC-MS)
| Linker Type | Time in Plasma (hours) | % Intact ADC Remaining |
| Linker X (Cleavable) | 0 | 100 |
| 24 | 85.3 | |
| 48 | 65.1 | |
| 72 | 42.8 | |
| 96 | 25.4 | |
| Linker Y (Non-cleavable) | 0 | 100 |
| 24 | 98.2 | |
| 48 | 95.7 | |
| 72 | 92.3 | |
| 96 | 88.9 |
Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).[13]
-
Sample Processing: At each time point, precipitate plasma proteins using a suitable organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.
-
Analysis of Intact ADC: The amount of intact ADC can be quantified using methods like ELISA or LC-MS.[6][14]
-
Analysis of Released Payload: The supernatant containing the free payload can be analyzed by LC-MS/MS to quantify the amount of prematurely released drug.[6]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.
Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC against target and non-target cells.
Methodology:
-
Cell Seeding: Plate target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) for a specified duration (typically 72-96 hours).[16]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
Experimental Protocol 3: Cathepsin B Cleavage Assay
Objective: To evaluate the cleavage of a protease-sensitive linker by the lysosomal enzyme cathepsin B.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the ADC (e.g., 1 µM) and recombinant human cathepsin B (e.g., 20 nM) in an appropriate assay buffer (e.g., 10 mM MES buffer, pH 6.0, containing dithiothreitol).[13]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points and Quenching: At various time points, withdraw an aliquot and quench the reaction by adding a quenching solution (e.g., 2% formic acid).[13]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[13]
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[13]
Visualizations
Caption: Mechanisms of ADC Off-Target Toxicity.
Caption: In Vitro Cytotoxicity Assay Workflow.
Caption: Decision-Making for Linker Selection.
References
- 1. dls.com [dls.com]
- 2. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Head-to-Head Battle of Bifunctional Alkylators: 1,6-Bis(mesyloxy)hexane versus Busulfan in DNA Crosslinking Efficiency
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism and efficiency of DNA alkylating agents is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the DNA crosslinking efficiency of 1,6-bis(mesyloxy)hexane and its close analog, the widely used anti-cancer drug busulfan (B1668071).
This comparison delves into their mechanisms of action, quantitative differences in DNA adduct formation, and the experimental protocols used to evaluate their activity.
At a Glance: Key Performance Differences
| Feature | This compound | Busulfan (1,4-Butanediol Dimethanesulfonate) |
| DNA Interstrand Crosslinking Efficiency | Higher | Lower |
| DNA Monoalkylation at Guanine-N7 | Lower | Much Higher |
| Primary DNA Adducts | Primarily interstrand crosslinks | Predominantly monoadducts and some intrastrand crosslinks |
Mechanism of Action: A Tale of Two Alkylators
Both this compound and busulfan are bifunctional alkylating agents belonging to the class of alkanediol dimethanesulfonates. Their cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to the formation of various adducts that can disrupt DNA replication and transcription, ultimately triggering cell death.
The primary mechanism involves the nucleophilic attack by DNA bases, predominantly the N7 position of guanine (B1146940), on the electrophilic carbon atoms of the alkylating agent, with the mesyloxy group acting as a leaving group. As bifunctional agents, they possess two such reactive sites, enabling them to form crosslinks within the same DNA strand (intrastrand) or between opposite strands (interstrand).
Caption: Generalized mechanism of DNA alkylation by bifunctional mesylates.
Quantitative Comparison of DNA Crosslinking Efficiency
A seminal study directly comparing the DNA interstrand crosslinking capabilities of a homologous series of alkanediol dimethanesulfonates revealed a significant difference in efficiency based on the length of the alkane chain.[1][2]
The efficiency of DNA interstrand crosslink formation after a 6-hour incubation was determined to be: This compound (n=6) > Methylene dimethanesulfonate (n=1) > 1,8-Octanediol dimethanesulfonate (n=8) > Busulfan (n=4) [1][2]
This indicates that this compound is a more efficient DNA interstrand crosslinking agent than busulfan.[1][2] The longer alkane chain of this compound appears to provide a more optimal spacing to bridge the distance between nucleophilic sites on opposite DNA strands.
Conversely, the same study demonstrated that the extent of monoalkylation at the N7 position of guanine was significantly higher for busulfan compared to this compound.[1][2]
Table 1: Relative DNA Adduct Formation
| Compound | Relative Interstrand Crosslinking Efficiency | Relative Guanine-N7 Monoalkylation |
| This compound | High | Low |
| Busulfan | Low | Very High |
Studies on busulfan have further elucidated the types of DNA adducts it forms. While it can produce interstrand crosslinks, it predominantly forms monoadducts and intrastrand crosslinks, primarily at 5'-GA-3' sequences.[3][4][5] Quantitative analysis in patients undergoing busulfan therapy has shown that the concentration of the primary monoadduct is substantially higher than that of the interstrand crosslink.
Experimental Protocols
The assessment of DNA crosslinking efficiency relies on a variety of sophisticated techniques. Below are outlines of two commonly employed methods.
Comet Assay (Single Cell Gel Electrophoresis) for Detecting Interstrand Crosslinks
The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure interstrand crosslinks.
Caption: Workflow of the modified comet assay for detecting interstrand crosslinks.
Methodology:
-
Cell Treatment: Cells are incubated with the desired concentrations of this compound or busulfan for a specified period.
-
Induction of Strand Breaks: To visualize the effect of crosslinks, a fixed amount of DNA strand breaks is introduced, typically by exposing the cells to a controlled dose of ionizing radiation (e.g., X-rays). Interstrand crosslinks will retard the migration of these broken DNA fragments.
-
Cell Lysis and Electrophoresis: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA-containing nucleoids. The slides are then subjected to alkaline electrophoresis.
-
Visualization and Quantification: The DNA is stained with a fluorescent dye. In untreated or non-crosslinked cells, the fragmented DNA will migrate out of the nucleoid, forming a "comet tail". In crosslinked cells, the DNA is held together, and migration is impeded, resulting in a smaller or absent tail. The extent of crosslinking is inversely proportional to the amount of DNA in the comet tail.[6][7][8][9][10]
Mass Spectrometry for Quantification of DNA Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise identification and quantification of specific DNA adducts.
Methodology:
-
DNA Isolation: Genomic DNA is extracted from cells or tissues treated with the alkylating agent.
-
DNA Digestion: The purified DNA is enzymatically hydrolyzed to individual deoxynucleosides.
-
LC-MS/MS Analysis: The deoxynucleoside mixture is separated by high-performance liquid chromatography (HPLC) and introduced into a tandem mass spectrometer.
-
Adduct Identification and Quantification: Specific DNA adducts (both monoadducts and crosslinked species) are identified based on their unique mass-to-charge ratios and fragmentation patterns. Quantification is typically achieved using stable isotope-labeled internal standards.[11][12][13][14][15]
This method allows for the absolute quantification of different types of adducts, providing a detailed profile of the DNA damage induced by each compound.
Conclusion
The available evidence indicates that this compound is a more potent DNA interstrand crosslinking agent than busulfan, while busulfan is more efficient at causing monoalkylation of guanine residues.[1][2] This difference in their DNA modification profiles likely translates to variations in their biological activities and cytotoxic mechanisms. For researchers in drug development, this highlights the critical role that the length of the alkyl chain plays in the DNA crosslinking efficiency of bifunctional methanesulfonates. The choice between these or similar analogs would depend on the desired therapeutic outcome, whether it be maximizing interstrand crosslinks, which are often considered more cytotoxic, or achieving a different spectrum of DNA damage. The experimental protocols outlined provide robust methods for further characterizing and comparing the DNA crosslinking efficiency of these and other novel alkylating agents.
References
- 1. DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA interstrand crosslinking and sequence selectivity of dimethanesulphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA intrastrand cross-link at the 5'-GA-3' sequence formed by busulfan and its role in the cytotoxic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. escholarship.org [escholarship.org]
- 14. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads. The linker, the chemical bridge connecting these two components, is a critical determinant of an ADC's efficacy, safety, and pharmacokinetic profile. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of payload release and profoundly impacts the overall therapeutic index. This guide provides an objective, data-driven comparison of cleavable and non-cleavable ADC linkers to inform researchers, scientists, and drug development professionals in their design of next-generation cancer therapies.
Core Concepts: Mechanisms of Payload Release
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This targeted release is achieved through several mechanisms:
-
Protease-Sensitivity: Utilizing proteases, such as cathepsin B, that are upregulated in the lysosomes of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[1][3][4]
-
pH-Sensitivity: Exploiting the lower pH of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4). Hydrazone linkers are a key example of this class.[5]
-
Glutathione-Sensitivity: Leveraging the higher intracellular concentration of reducing agents like glutathione (B108866) (GSH) to cleave disulfide bonds.[5]
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells.[1][5] This is particularly advantageous in treating heterogeneous tumors.[1]
Non-Cleavable Linkers: In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[6][] The release of the active payload occurs only after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[2][6][8] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[6] This charged complex is generally not membrane-permeable, which largely prevents a bystander effect.[9]
Quantitative Data Comparison
The selection of a linker technology has a quantifiable impact on the performance of an ADC. The following tables summarize key data from comparative studies. It is important to note that direct head-to-head comparisons using the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a representative overview.
Table 1: In Vivo Plasma Stability
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| Cleavable | Val-Cit-MMAE | Cynomolgus Monkey | Apparent linker half-life of ~230 hours (9.6 days) | [1] |
| Val-Cit-MMAE | Mouse | Linker half-life of ~144 hours (6.0 days). Less stable than in monkeys due to carboxylesterase activity. | [1] | |
| Disulfide (SPDB)-DM4 | Mouse | Less stable than non-cleavable linkers, with payload release observed over time. | [] | |
| Non-Cleavable | SMCC-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | [6] |
| mc-MMAF | In vitro (human plasma) | Showed high stability with minimal payload release over 7 days. | [10] |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Key Observations | Reference(s) |
| Cleavable | MMAE | HER2+ (SK-BR-3) | 10-50 | Potent cytotoxicity. Efficacy can be influenced by protease expression levels. | [1] |
| MMAE | HER2+ (N87) | ~14.3 | Demonstrates high potency in antigen-positive cells. | [5] | |
| Non-Cleavable | DM1 | HER2+ (SK-BR-3) | 50-100 | Generally less potent in vitro compared to cleavable counterparts with the same payload class. | [11] |
| MMAF | CD30+ (L540cy) | ~100 | Activity is dependent on efficient lysosomal degradation of the antibody. | [12] |
Table 3: In Vivo Efficacy (Xenograft Models)
| Linker Type | ADC Example | Tumor Model | Key Efficacy Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Cleavable | Trastuzumab-vc-MMAE | NCI-N87 (gastric) | Significant tumor growth inhibition and regression at tolerated doses. |[1] | | | T-DXd (GGFG linker) | NCI-N87 (gastric) | Demonstrated comparable or slightly less tumor growth inhibition than a novel, more stable cleavable linker ADC. |[13] | | Non-Cleavable | Trastuzumab-MCC-DM1 (T-DM1) | KPL-4 (breast) | Potent anti-tumor activity, though efficacy can be limited in tumors with heterogeneous antigen expression. |[14] | | | C16-PEG6-C2-MMAD | BxPC3 (pancreatic) | Showed potent, dose-dependent anti-tumor activity in a xenograft model. |[14] |
Signaling Pathways and Experimental Workflows
Mechanisms of Action
The distinct payload release mechanisms of cleavable and non-cleavable linkers are depicted below.
Experimental Workflow for ADC Evaluation
A typical workflow for the preclinical evaluation of ADCs with different linker technologies is outlined below.
Detailed Experimental Protocols
In Vitro Plasma Stability Assay (ELISA-Based)
Objective: To quantify the amount of intact ADC (with payload attached) remaining in plasma over time.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate overnight at 4°C.
-
Blocking: Wash the plate and add a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Incubate the ADC in plasma from the relevant species (e.g., mouse, human) at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: Add diluted plasma samples to the coated and blocked wells. The intact ADC will bind to the captured antigen. Incubate for 90 minutes at 37°C.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This will only detect ADCs with the payload still attached.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance using a plate reader.
-
Data Analysis: Plot the concentration of intact ADC over time to determine the ADC's half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression.
In Vivo Efficacy Study (Xenograft Mouse Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs and control agents, typically intravenously, at specified doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume for each treatment group over time to assess tumor growth inhibition.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no single strategy being universally superior. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for treating heterogeneous tumors, but may be associated with lower plasma stability and a higher risk of off-target toxicity.[1][2] Non-cleavable linkers generally provide enhanced plasma stability and a better safety profile but lack the bystander effect, making them potentially more suitable for homogenous tumors with high antigen expression.[2][] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for the rational selection of a linker technology to develop safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Efficacy of 1,6-Bis(mesyloxy)hexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of 1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent. Due to the limited direct experimental data on this compound in publicly available literature, this guide will draw comparisons with its close structural and functional analog, Busulfan, and other relevant alkylating agents. The information presented is intended to serve as a reference for designing and interpreting in vitro studies.
Executive Summary
This compound belongs to the class of alkylating agents, which are known to exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Its efficacy is comparable to other well-established alkylating agents like Busulfan, Melphalan, and Carmustine. This guide details the experimental protocols to assess and compare the in vitro performance of these compounds and presents available data in a structured format.
Comparative Efficacy of Alkylating Agents
The in vitro cytotoxicity of various alkylating agents is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, indicating the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Alkylating Agents in Myeloid Progenitor Cells
| Compound | Target Cell Type | IC70 (µM) |
| Mechlorethamine | CFU-gemm | < 0.01 |
| Melphalan | CFU-gemm | 0.04 |
| Carmustine (BCNU) | CFU-gemm | 1.8 |
| Lomustine (CCNU) | CFU-gemm | 3.5 |
| Busulfan * | CFU-gm | Not explicitly stated as IC70, but demonstrated concentration-dependent inhibition |
*Note: Data for this compound is not directly available. Busulfan is presented as a close analog. Data is derived from a study comparing the myelotoxicity of various alkylating agents[1]. The original study used IC70 for most agents, representing the concentration that inhibits 70% of colony formation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro efficacy studies. Below are protocols for key experiments used to characterize the effects of this compound and other alkylating agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, or a relevant myeloid cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Busulfan, and other comparator alkylating agents in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with IC50 concentrations of this compound and comparator compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the desired concentrations of the alkylating agents for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for alkylating agents and the workflow for a typical in vitro efficacy study.
References
Efficacy of 1,6-Bis(mesyloxy)hexane Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1,6-Bis(mesyloxy)hexane, an alkylating agent commonly known as busulfan (B1668071), across a range of cancer cell lines. In addition to presenting quantitative data on busulfan's performance, this document offers a comparative analysis with other alkylating agents, namely melphalan (B128) and cyclophosphamide (B585), and details the experimental protocols used to generate this data.
Mechanism of Action
Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. This process, known as alkylation, leads to the formation of interstrand and intrastrand crosslinks in the DNA double helix. These crosslinks disrupt normal DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] Busulfan's mechanism of action is cell cycle-nonspecific, meaning it can target cancer cells at any stage of the cell cycle.[2]
Comparative Efficacy of Alkylating Agents
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of busulfan and its alternatives—melphalan and cyclophosphamide—in various cancer cell lines. This data provides a quantitative basis for comparing the in vitro efficacy of these chemotherapeutic agents.
Table 1: IC50 Values of Busulfan in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Myeloproliferative Neoplasm | SET2 | 27 | [3] |
| Myeloproliferative Neoplasm | HEL | 45.1 | [3] |
| Ovarian Cancer | A2780 | 20.82 - 26.36 (analogue) | [4] |
| Lung Cancer | H322 | 20.82 - 26.36 (analogue) | [4] |
| Colon Cancer | WiDr | 20.82 - 26.36 (analogue) | [4] |
Table 2: Comparative IC50 Values of Melphalan and Cyclophosphamide in Various Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Melphalan | Multiple Myeloma | RPMI-8226 | 8.9 | [5] |
| Melphalan | Acute Monocytic Leukemia | THP-1 | 6.26 | [5] |
| Melphalan | Acute Promyelocytic Leukemia | HL-60 | 3.78 | [5] |
| Cyclophosphamide | Mouse Monocyte Macrophage | Raw 264.7 | 145.44 (µg/ml) | [6] |
| Cyclophosphamide | Human Larynx Carcinoma | HEp2 | >100 (µg/ml) | [7] |
| Cyclophosphamide | Human Cervical Cancer | HeLa | >100 (µg/ml) | [7] |
Note: Direct comparative studies of IC50 values for busulfan, melphalan, and cyclophosphamide across a broad panel of the same cancer cell lines are limited in the currently available literature. The data presented here is compiled from different studies and should be interpreted with this in mind. The IC50 value for a busulfan analogue is provided for a broader range of solid tumor cell lines.
Signaling Pathways Affected by this compound
Busulfan treatment triggers a cascade of cellular signaling events that ultimately lead to apoptosis. A key pathway activated by busulfan-induced DNA damage is the p53 signaling pathway.[1] The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to DNA damage, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.
Another important signaling axis influenced by busulfan involves the androgen receptor (AR) in prostate cancer cells. Studies have shown that busulfan can inhibit the phosphorylation of the AR, thereby impeding its activity and contributing to the suppression of prostate cancer cell proliferation.[8]
Experimental Workflows
The determination of a drug's efficacy relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key assays used to evaluate the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. Flow cytometry is used to measure the fluorescence intensity of individual cells.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/well and incubate overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, treat the cells with a serial dilution of busulfan. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve of the absorbance readings.
Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Harvesting: Following treatment with busulfan, harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Propidium Iodide Cell Cycle Analysis
-
Cell Harvesting and Fixation: Harvest the busulfan-treated cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the cells by flow cytometry using a linear scale for PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. BUSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synergistic Cytotoxic Effect of Busulfan and the PARP Inhibitor Veliparib in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of prostate cancer cell apoptosis induced by busulfan via adjustment of androgen receptor phosphatization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1,6-Bis(mesyloxy)hexane Against Next-Generation ADC Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. The choice of linker technology profoundly influences the ADC's stability in circulation, its payload release mechanism, and its overall efficacy and safety profile. This guide provides a comprehensive comparison of the traditional bifunctional alkylating agent, 1,6-Bis(mesyloxy)hexane, with next-generation ADC linkers, supported by experimental data and detailed methodologies.
Introduction to ADC Linker Technologies
The ideal ADC linker must maintain a stable bond between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2][] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the active payload.[2] Linker technologies are broadly categorized as cleavable and non-cleavable, with next-generation strategies focusing on site-specific conjugation to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[4][5][6][7]
This compound is a homobifunctional alkylating agent that can be used as a cleavable linker in the synthesis of ADCs.[8][9][10] It reacts with nucleophilic residues on the antibody, such as lysine (B10760008) or cysteine, to form a covalent bond. The resulting ester linkages are susceptible to hydrolysis, particularly in the acidic environment of lysosomes, leading to payload release.
Next-generation ADC linkers encompass a diverse range of chemical entities designed to offer improved stability, controlled release, and the ability to be used in site-specific conjugation technologies.[] These include:
-
Maleimide-based linkers: These are widely used for cysteine-specific conjugation and can be either cleavable or non-cleavable.[2][][12]
-
"Click Chemistry" linkers: Employing bioorthogonal reactions, such as copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), these linkers offer high efficiency and specificity for site-specific conjugation.[13]
-
Enzyme-cleavable linkers: These linkers incorporate peptide sequences that are substrates for enzymes, like cathepsins, which are overexpressed in the tumor microenvironment or within lysosomes.[7][][15][16]
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of this compound and next-generation ADC linkers based on available data. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific antibody, payload, and tumor target.
Table 1: Linker Stability in Plasma
| Linker Type | Representative Chemistry | Stability in Human Plasma | Key Considerations |
| This compound | Alkyl Sulfonate Ester | Moderate | Susceptible to chemical hydrolysis. |
| Maleimide-based (Thioether) | Maleimide-Cysteine Adduct | High | Can undergo retro-Michael reaction leading to payload deconjugation.[17] |
| Click Chemistry (Triazole) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Very High | Forms a highly stable triazole linkage. |
| Enzyme-cleavable (Peptide) | Valine-Citrulline (Val-Cit) | High | Stable in circulation but specifically cleaved by lysosomal proteases.[15][16] |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker Type | Representative Payload | Target Cell Line | IC50 (ng/mL) | Bystander Effect |
| This compound | Doxorubicin (Hypothetical) | Data not available | - | Potentially high due to non-specific release |
| Maleimide-based (Non-cleavable) | MMAF | HER2+ | ~10-100 | Low |
| Click Chemistry (Cleavable) | MMAE | HER2+ | ~1-10 | High |
| Enzyme-cleavable (Val-Cit) | MMAE | HER2+ | ~1-10 | High[15] |
Experimental Protocols
Protocol 1: ADC Conjugation with this compound (Hypothetical Protocol)
This protocol is a generalized procedure for conjugation via alkylation.
-
Antibody Preparation: Dialyze the antibody into a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 8.0).
-
Payload Activation: The payload should have a nucleophilic handle (e.g., a thiol or amine) for reaction with one of the mesyloxy groups.
-
Partial Conjugation (Payload to Linker): React the payload with this compound in an organic solvent with a non-nucleophilic base to form a payload-linker intermediate.
-
Conjugation to Antibody: Add the payload-linker intermediate to the antibody solution at a specific molar ratio. The reaction is typically carried out at room temperature for several hours.
-
Purification: Remove unconjugated payload and linker by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Determine the drug-to-antibody ratio (DAR) by UV-Vis spectroscopy and/or mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic potential of ADCs.[1][5][18][19]
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control (unconjugated antibody) in cell culture medium. Add the dilutions to the cells and incubate for 72-120 hours.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration. Determine the IC50 value using a non-linear regression model.[5]
Protocol 3: In Vivo Efficacy Study in Xenograft Models
This protocol outlines a typical workflow for evaluating ADC efficacy in an animal model.[20][21]
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[20]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
ADC Administration: Administer the ADC and controls intravenously at a predetermined dose and schedule.[20]
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Efficacy Assessment: Monitor tumor growth inhibition over time. The primary endpoint is often tumor growth delay or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[20]
Visualizing ADC Mechanisms and Workflows
Signaling Pathway of a Typical Internalizing ADC
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 21. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,6-Bis(mesyloxy)hexane
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 1,6-Bis(mesyloxy)hexane, a bifunctional alkylating agent. Adherence to these procedures is critical to mitigate potential health risks and ensure environmental compliance.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 4239-24-1 |
| Molecular Formula | C₈H₁₈O₆S₂ |
| Molecular Weight | 274.35 g/mol |
| Synonyms | 1,6-Hexanediol dimethanesulfonate, NSC 2392 |
II. Hazard Identification and Safety Precautions
This compound is a sulfonate ester. Many compounds in this class are known to be alkylating agents, which can be genotoxic and carcinogenic. Therefore, it is imperative to handle this compound with extreme caution.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.
III. Experimental Protocol for Decontamination of Labware
For reusable labware contaminated with this compound, a decontamination step is crucial before standard washing.
-
Initial Rinse: Rinse the labware three times with a solvent in which this compound is soluble, such as acetone (B3395972) or ethanol. Collect the rinsate as hazardous waste.
-
Hydrolysis: Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. Fill the rinsed labware with the NaOH solution and allow it to stand for at least 24 hours at room temperature. This process will hydrolyze the mesylate esters.
-
Final Rinse: After the hydrolysis period, discard the NaOH solution as hazardous waste. Rinse the labware thoroughly with deionized water.
-
Standard Washing: The labware can now be washed using standard laboratory procedures.
IV. Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Characterization: All waste containing this compound must be classified as hazardous waste. This includes pure unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads).
-
Segregation: Store waste containing this compound separately from incompatible materials, particularly strong oxidizing agents.
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste. The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.
-
-
Storage: Store the waste container in a designated and well-ventilated hazardous waste accumulation area.
-
Final Disposal:
-
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.
-
Essential Safety and Operational Guide for 1,6-Bis(mesyloxy)hexane
Topic: Personal Protective Equipment for Handling 1,6-Bis(mesyloxy)hexane
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Carcinogenicity: Suspected of causing cancer.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[4]
| Protection Type | Specification | Purpose |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). ASTM D6978 certified for chemotherapy drug handling. | To prevent skin contact with the alkylating agent.[5][6] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect eyes and face from splashes.[7][8] |
| Body Protection | A disposable, poly-coated, impervious gown with long sleeves and tight-fitting cuffs. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. Required when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of airborne particles.[4][5] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and subsequent spread.[5] |
Safe Handling and Operational Plan
Engineering Controls
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[4]
-
Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain any potential spills.[9]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood or BSC is functioning correctly.
-
Gather all necessary materials, including PPE, vials, solvents, and waste containers, and place them in the hood before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static tools if necessary.
-
To reconstitute, slowly add the solvent to the vial containing this compound to avoid splashing.
-
Cap the vial securely and mix gently until the solid is completely dissolved.
-
-
Use in Experiments:
-
When transferring the solution, use a calibrated pipette with aerosol-resistant tips.
-
Keep all containers with the chemical sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood.
-
Remove outer gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown and shoe covers, followed by the inner gloves, disposing of them in the same manner.
-
Wash hands thoroughly with soap and water after exiting the laboratory.[10]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent paper, and empty vials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container.
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental waste management company, likely via high-temperature incineration. Do not dispose of this chemical down the drain or in regular trash.[11]
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. This compound | CAS#:4239-24-1 | Chemsrc [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. westliberty.edu [westliberty.edu]
- 4. gerpac.eu [gerpac.eu]
- 5. halyardhealth.com [halyardhealth.com]
- 6. gelest.com [gelest.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
